(S)-Methyl 2-Boc-amino-3-iodopropionate chemical properties
An In-depth Technical Guide on the Core Chemical Properties of (S)-Methyl 2-Boc-amino-3-iodopropionate For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overvie...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Core Chemical Properties of (S)-Methyl 2-Boc-amino-3-iodopropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-Methyl 2-Boc-amino-3-iodopropionate, a key building block in modern organic and medicinal chemistry.
Core Chemical Properties
(S)-Methyl 2-Boc-amino-3-iodopropionate is a derivative of the amino acid alanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an iodine atom at the β-position. This substitution pattern makes it a valuable intermediate for the introduction of non-canonical amino acids into peptides and other complex molecules.
Soluble in DMSO.[3] In vivo formulations often use co-solvents like PEG300 and Tween 80.
Storage Conditions
Store at 2-8°C, protected from light. For long-term storage in solution, -20°C or -80°C is recommended.[3]
Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of (S)-Methyl 2-Boc-amino-3-iodopropionate based on data from analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
Chemical Shift (δ) ppm
Multiplicity
Assignment
~4.5
Multiplet
α-CH
~3.8
Singlet
OCH₃
~3.5
Multiplet
β-CH₂
~1.4
Singlet
Boc (C(CH₃)₃)
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
Chemical Shift (δ) ppm
Assignment
~170
Ester Carbonyl (C=O)
~155
Boc Carbonyl (C=O)
~80
Boc Quaternary Carbon
~53
α-Carbon
~52
OCH₃ Carbon
~28
Boc Methyl Carbons
~10
β-Carbon (C-I)
Table 4: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)
Assignment
~3300
N-H Stretch (Amide)
~2980, 2930
C-H Stretch (Aliphatic)
~1745
C=O Stretch (Ester)
~1700
C=O Stretch (Boc)
~1520
N-H Bend (Amide II)
~1160
C-O Stretch (Boc)
Table 5: Predicted Mass Spectrometry Data (ESI-MS)
m/z
Assignment
~330.0
[M+H]⁺
~352.0
[M+Na]⁺
~274.0
[M - C₄H₉ + H]⁺ (Loss of tert-butyl)
~230.0
[M - Boc + H]⁺
Experimental Protocols
Synthesis of (S)-Methyl 2-Boc-amino-3-iodopropionate
This protocol describes a two-step synthesis starting from commercially available Boc-L-serine.
Dissolve Boc-L-serine methyl ester (1.0 eq.), triphenylphosphine (1.5 eq.), and imidazole (1.5 eq.) in anhydrous dichloromethane.
Cool the solution to 0 °C.
Add iodine (1.5 eq.) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Role in Peptide Synthesis
(S)-Methyl 2-Boc-amino-3-iodopropionate is a versatile building block, particularly in solid-phase peptide synthesis (SPPS), for the introduction of modified amino acids. The iodine atom serves as a handle for further functionalization through various cross-coupling reactions.
Caption: Synthetic route and application in SPPS.
The diagram above illustrates the synthesis of the title compound from Boc-L-serine and its subsequent use in a standard Boc-chemistry solid-phase peptide synthesis workflow. The key steps involve the coupling of the iodinated amino acid to a growing peptide chain on a solid support, followed by deprotection and eventual cleavage to yield the modified peptide.
Logical Workflow for Synthetic Application
The utility of (S)-Methyl 2-Boc-amino-3-iodopropionate stems from its bifunctional nature: the Boc-protected amine allows for standard peptide coupling, while the iodo group enables post-synthetic modification.
Caption: Post-synthesis modification workflow.
This workflow highlights the strategic advantage of using this building block. After its incorporation into a peptide, the iodine atom can be substituted using various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functionalities, such as aryl, vinyl, or alkynyl groups, onto the peptide backbone. This enables the synthesis of novel peptides with tailored properties for drug discovery and development.
An In-depth Technical Guide to (S)-Methyl 2-Boc-amino-3-iodopropionate This technical guide provides a comprehensive overview of (S)-Methyl 2-Boc-amino-3-iodopropionate, a key building block in synthetic organic chemistr...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to (S)-Methyl 2-Boc-amino-3-iodopropionate
This technical guide provides a comprehensive overview of (S)-Methyl 2-Boc-amino-3-iodopropionate, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical properties, applications, and relevant experimental protocols.
Chemical and Physical Properties
(S)-Methyl 2-Boc-amino-3-iodopropionate is a derivative of the amino acid alanine. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and an iodine atom at the 3-position makes it a versatile reagent in synthetic chemistry. The key quantitative data for this compound are summarized in the table below.
(S)-Methyl 2-Boc-amino-3-iodopropionate serves as a valuable intermediate in the synthesis of more complex molecules, primarily in medicinal chemistry and peptide synthesis.[3] The Boc group acts as a temporary protecting group for the amine functionality, which can be selectively removed under acidic conditions to allow for peptide bond formation.[3][4] The iodine atom at the 3-position is a key feature, enhancing the electrophilicity of the adjacent carbon and making the compound reactive towards nucleophilic substitution reactions.[3] This allows for the introduction of various functional groups by replacing the iodine atom.[3]
Application in Peptide Synthesis
The primary application of (S)-Methyl 2-Boc-amino-3-iodopropionate is in solid-phase peptide synthesis (SPPS) utilizing Boc chemistry. In this methodology, the N-terminus of the amino acid is protected by the acid-labile Boc group.[4][5] This allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[5]
The general workflow for incorporating an amino acid like (S)-Methyl 2-Boc-amino-3-iodopropionate into a peptide chain using Boc-SPPS is illustrated in the following diagram:
General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following are generalized experimental protocols relevant to the use of (S)-Methyl 2-Boc-amino-3-iodopropionate in the context of Boc-SPPS.
Boc Group Deprotection
The removal of the Boc protecting group is a critical step to free the N-terminal amine for subsequent coupling.
Reagents: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[6][7]
Procedure:
The resin-bound peptide is swelled in DCM.
The deprotection solution (50% TFA in DCM) is added to the resin.
The reaction is allowed to proceed for approximately 30 minutes at room temperature.
The resin is then washed thoroughly with DCM to remove the cleaved Boc groups and excess TFA.[7]
A neutralization step, typically with a base like N,N-Diisopropylethylamine (DIEA) in DCM, is performed to neutralize the protonated amine.
Peptide Coupling
Following deprotection, the next Boc-protected amino acid, such as (S)-Methyl 2-Boc-amino-3-iodopropionate, is coupled to the growing peptide chain.
Additive to suppress side reactions and racemization (e.g., 1-Hydroxybenzotriazole (HOBt))[7]
Solvent (e.g., N,N-Dimethylformamide (DMF) or DCM)
Procedure:
The Boc-protected amino acid is dissolved in the solvent.
The coupling agent and additive are added to the amino acid solution to form the activated species.
This solution is then added to the deprotected and neutralized resin-bound peptide.
The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.
After the reaction, the resin is washed to remove excess reagents and byproducts.
Cleavage of the Peptide from the Resin
Once the peptide synthesis is complete, the final peptide is cleaved from the solid support, and the side-chain protecting groups are removed.
Reagent: Strong acids such as Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[6]
Procedure:
The peptide-resin is dried.
The cleavage reagent (e.g., HF) is added in a specialized apparatus. Scavengers are often included to protect sensitive amino acid residues.
The reaction proceeds for a specified time, typically at 0°C.
The cleavage reagent is removed, and the crude peptide is precipitated, washed, and then purified, often by High-Performance Liquid Chromatography (HPLC).
The logical relationship for the selective deprotection and coupling, which is central to SPPS, can be visualized as follows:
Logic of selective deprotection and coupling in Boc-SPPS.
Conclusion
(S)-Methyl 2-Boc-amino-3-iodopropionate is a highly useful synthetic intermediate, particularly for the introduction of a functionalizable iodinated alanine derivative into peptides. Its utility is centered around the principles of Boc-based solid-phase peptide synthesis, where the Boc group allows for controlled, stepwise elongation of a peptide chain, and the iodo-group offers a site for further chemical modification. The protocols described herein provide a general framework for the application of this and similar compounds in the synthesis of complex peptides for research and drug development.
An In-depth Technical Guide to the Synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester, a valuable building block in the creat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester, a valuable building block in the creation of non-natural amino acids for drug development and peptide synthesis.[1][2] The methodologies presented are based on established and reliable protocols, ensuring reproducibility and high-quality outcomes.
Synthetic Strategy
The most common and efficient route for the synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester involves a two-step process commencing from the readily available N-(tert-butoxycarbonyl)-L-serine methyl ester.[1][3] The core of this strategy is the conversion of the hydroxyl group of the serine derivative into a good leaving group, followed by a nucleophilic substitution with an iodide salt.[1]
The overall transformation consists of:
Sulfonylation: Activation of the primary alcohol of N-Boc-L-serine methyl ester via tosylation to form N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester.[3]
Iodination: Subsequent displacement of the tosylate group with iodide to yield the target compound, N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester.[1][3]
This approach is advantageous as it proceeds with retention of the stereochemical integrity at the alpha-carbon, which is crucial for applications in the synthesis of enantiomerically pure bioactive molecules.[1]
Chemical Reaction Pathway
Caption: Figure 1: Synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester.
Synthesis of N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester
This procedure outlines the tosylation of N-Boc-L-serine methyl ester.
Materials:
N-(tert-butoxycarbonyl)-L-serine methyl ester
Dichloromethane (CH2Cl2)
4-Dimethylaminopyridine (DMAP)
Triethylamine hydrochloride (Me3NHCl)
p-Toluenesulfonyl chloride (TsCl)
Triethylamine (Et3N)
2M Hydrochloric acid (HCl)
Brine
Magnesium sulfate (MgSO4)
Procedure:
A 500-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-L-serine methyl ester (26.1 g, 119 mmol) and 200 mL of CH2Cl2.[3]
A 250-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (27.8 g, 74.0 mmol) and 160 mL of acetone.[3]
The solution is stirred at room temperature, and sodium iodide (13.4 g, 89.0 mmol) is added in one portion.[3]
After the reaction is complete, the solvent is removed by rotary evaporation.
The residue is partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated.
The solid is dissolved in hot petroleum ether (40°C), cooled to room temperature, and then to 0°C.[3]
Once a precipitate forms, the mixture is cooled to -20°C for 1 hour.[3]
The white solid is collected by filtration and washed with cold petroleum ether to yield N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester.[3]
Experimental Workflow
Caption: Figure 2: A step-by-step workflow for the synthesis.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester and its intermediate.
The synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester is a well-established and efficient process that provides a key intermediate for advanced organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, allows for the introduction of a wide variety of substituents at the β-position of the alanine backbone.[1] This versatility makes it an indispensable tool for the development of novel amino acid derivatives with tailored properties for applications in drug discovery and materials science. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize this important compound.
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and primary applications of N-α-Boc-β-iodo-L-alanine meth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and primary applications of N-α-Boc-β-iodo-L-alanine methyl ester (Boc-β-iodo-Ala-OMe), a key building block in synthetic organic chemistry and drug discovery.
Core Physical and Chemical Characteristics
Boc-β-iodo-Ala-OMe is a hydrophobic, crystalline solid that serves as a valuable intermediate in the synthesis of peptides and non-natural amino acids.[1][2][3] Its stability and reactivity are enhanced by the presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group.[1]
The synthesis of Boc-β-iodo-Ala-OMe is typically achieved from N-Boc-L-serine methyl ester. The following is a general two-step protocol.
Step 1: Tosylation of N-Boc-L-serine methyl ester
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester in dichloromethane (CH₂Cl₂).
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add 4-dimethylaminopyridine (DMAP), trimethylamine hydrochloride (Me₃NHCl), and freshly recrystallized p-toluenesulfonyl chloride (TsCl).
Base Addition: Slowly add a solution of triethylamine (Et₃N) in CH₂Cl₂ dropwise to the reaction mixture at 0 °C over approximately 40 minutes.
Reaction Progression: Stir the resulting slurry at 0 °C for 2 hours.
Workup: Pour the reaction mixture into a mixture of ice, water, and 2M HCl. Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate via rotary evaporation to yield the crude N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester.
Purification: The crude product can be purified by crystallization.
Step 2: Iodination to Yield Boc-β-iodo-Ala-OMe
Reaction Setup: In a round-bottomed flask, dissolve the N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester from the previous step in acetone.
Nucleophilic Substitution: Add sodium iodide (NaI) to the solution in one portion and stir at room temperature.
Reaction Progression: Monitor the reaction until completion.
Workup and Purification: A detailed workup and purification procedure for a similar synthesis involves filtration, concentration to remove the solvent, addition of methyl tert-butyl ether to precipitate triphenylphosphine oxide (if applicable from a different synthetic route), and final purification of the residue by flash column chromatography on silica gel to afford the pure product.[10]
Characterization Data
While detailed experimental parameters for the characterization of Boc-β-iodo-Ala-OMe are not extensively published, typical analytical methods would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the D-enantiomer (Boc-3-iodo-D-Ala-OMe) is available and was recorded in CDCl₃.[13] This provides a reference for the expected proton chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H bond of the carbamate, the C=O stretching of the ester and carbamate groups, and C-O bonds.
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.
Applications in Synthesis
Boc-β-iodo-Ala-OMe is not known to be directly involved in biological signaling pathways. Its primary utility lies in its role as a versatile synthetic intermediate, particularly in peptide synthesis and the generation of non-natural amino acids.[1][4][6][9]
Synthesis of Non-Natural Amino Acids via Negishi Coupling
A key application of Boc-β-iodo-Ala-OMe is in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling.[11] In this reaction, the iodoalanine derivative is first converted to an organozinc reagent, which then couples with various electrophiles.
The following diagram illustrates the general workflow for the synthesis of a non-natural amino acid using Boc-β-iodo-Ala-OMe in a Negishi coupling reaction.
Caption: Workflow for Negishi Coupling using Boc-β-iodo-Ala-OMe.
This methodology allows for the introduction of a wide variety of functional groups at the β-position of the alanine scaffold, making it a powerful tool for creating novel amino acid building blocks for drug discovery and development. For instance, it has been utilized in the synthesis of N-Boc-2′,6′-dimethyl-L-tyrosine, a component of synthetic opioid ligands.[11]
An In-depth Technical Guide to the Stereochemistry of Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and applications of Methyl (S)-2-[(tert-butoxycarbonyl)am...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and applications of Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate. This chiral building block is of significant interest in medicinal chemistry and drug development, primarily serving as a key intermediate for the synthesis of non-natural amino acids and the introduction of iodine for radiolabeling or as a handle for cross-coupling reactions. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key synthetic and application-oriented workflows.
Introduction
Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate is a protected, iodinated derivative of the amino acid alanine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid allows for selective chemical transformations. The key features of this molecule are the iodine atom at the β-position and the defined (S)-stereochemistry at the α-carbon. This specific stereoisomer is crucial for the synthesis of enantiomerically pure pharmaceuticals. The iodine atom serves as a versatile functional group, enabling its use in various synthetic transformations, most notably in the preparation of radiolabeled compounds for diagnostic and therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate is presented in the table below.
The stereochemistry of Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate is defined by the chiral center at the α-carbon (C2). The "(S)" designation indicates the spatial arrangement of the substituents around this carbon atom according to the Cahn-Ingold-Prelog priority rules. Maintaining this stereochemical integrity is paramount during its synthesis and subsequent reactions to ensure the desired biological activity of the final target molecule. The enantiomeric purity of this compound is typically assessed using chiral High-Performance Liquid Chromatography (HPLC).
Synthesis
The most common and well-documented method for the synthesis of Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate is from the readily available and optically pure starting material, N-(tert-butoxycarbonyl)-L-serine methyl ester. The synthesis involves a two-step process: tosylation of the hydroxyl group followed by nucleophilic substitution with iodide.
Experimental Protocol: Synthesis from N-(tert-butoxycarbonyl)-L-serine methyl ester
This protocol is adapted from a procedure published in Organic Syntheses.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester
In a round-bottomed flask, dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester in dichloromethane (CH₂Cl₂).
Add triethylamine (Et₃N) in CH₂Cl₂ dropwise to the reaction mixture at 0 °C over 40 minutes.
Stir the resulting slurry at 0 °C for 2 hours.
Work up the reaction by pouring it into a mixture of ice, water, and 2M HCl. Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate by rotary evaporation.
Purify the crude product by recrystallization from diethyl ether and petroleum ether.
Step 2: Synthesis of Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate
Dissolve the N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester in acetone in a round-bottomed flask.
Add sodium iodide (NaI) in one portion and stir the reaction mixture in the dark at room temperature for 3-4 days. Additional NaI may be added to drive the reaction to completion.
After the reaction is complete, concentrate the mixture by rotary evaporation.
Partition the residue between diethyl ether and water. Wash the organic layer with sodium thiosulfate solution and brine, then dry over magnesium sulfate.
Concentrate the organic layer and purify the product by recrystallization from hot petroleum ether to yield the final product as white to pale yellow crystals.
Synthetic Yield
The following table summarizes the reported yield for the synthesis of Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate.
The structural confirmation of Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate is achieved through various spectroscopic techniques.
Technique
Data
¹H NMR
Data not explicitly found in search results. Typical shifts would be expected in the regions of: δ 1.4 (s, 9H, Boc), 3.5-3.7 (m, 2H, CH₂I), 3.7-3.8 (s, 3H, OCH₃), 4.3-4.5 (m, 1H, α-CH), 5.0-5.2 (d, 1H, NH).
¹³C NMR
Data not explicitly found in search results. Typical shifts would be expected in the regions of: δ 28 (Boc CH₃), 52 (OCH₃), 55 (α-CH), 80 (Boc C), 155 (C=O, Boc), 170 (C=O, ester).
IR (cm⁻¹)
Data not explicitly found in search results. Characteristic peaks would be expected around: 3350 (N-H stretch), 2980 (C-H stretch), 1740 (C=O stretch, ester), 1710 (C=O stretch, carbamate), 1160 (C-O stretch).
Mass Spec (m/z)
Data not explicitly found in search results. The expected molecular ion peak [M+Na]⁺ would be approximately 352.00.
Note: The spectroscopic data provided are estimations based on the known structure and typical values for similar compounds. For definitive assignments, experimental data should be consulted.
Applications in Drug Development
Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate is a valuable building block in drug discovery and development, primarily due to the versatility of the iodine substituent.
Synthesis of Unnatural Amino Acids
The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents at the β-position. This enables the synthesis of a diverse library of unnatural amino acids, which can be incorporated into peptides or used as standalone pharmacophores to modulate biological activity, improve pharmacokinetic properties, or enhance metabolic stability.
Precursor for Radiolabeled Peptides in PET Imaging
A significant application of this compound is in the synthesis of radiolabeled peptides for Positron Emission Tomography (PET) imaging. The stable iodine atom can be replaced with a positron-emitting iodine isotope, such as ¹²⁴I (t₁/₂ = 4.2 days), through an iodine-for-iodine exchange reaction. These radiolabeled peptides can then be used as tracers to visualize and quantify biological processes in vivo, aiding in disease diagnosis, staging, and monitoring treatment response.
The following diagram illustrates the general workflow for the synthesis of a radiolabeled peptide for PET imaging, starting from Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate.
Workflow for PET Tracer Synthesis.
Conclusion
Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate is a stereochemically defined and synthetically versatile building block with significant applications in modern drug discovery. Its straightforward synthesis from L-serine derivatives and the reactivity of the iodo group make it an invaluable tool for medicinal chemists. The ability to introduce diverse functionalities via cross-coupling reactions and its use as a precursor for radiolabeled compounds highlight its importance in the development of novel therapeutics and diagnostic agents. This guide provides a foundational understanding for researchers and professionals working with this key intermediate.
A Technical Guide to the Underlying Mechanisms of Iodinated Amino Acid Derivatives
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides an in-depth technical overview of the core mechanisms governing the function of iodinated amino acid derivatives.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the core mechanisms governing the function of iodinated amino acid derivatives. It delineates the profound biological roles of endogenous derivatives, namely the thyroid hormones, by detailing their synthesis, transport, and dual-mode signaling pathways (genomic and non-genomic). It further explores the physicochemical principles behind exogenous derivatives, specifically iodinated radiocontrast agents used in modern medical imaging. The guide includes detailed experimental protocols for the radioiodination of peptides and their subsequent analysis by HPLC, presents key quantitative data in tabular format for comparative analysis, and utilizes Graphviz diagrams to visually articulate complex biological pathways and experimental workflows, serving as a comprehensive resource for professionals in the field.
Endogenous Derivatives: The Thyroid Hormones
Iodinated amino acids are fundamental to vertebrate physiology, primarily in the form of the thyroid hormones: triiodothyronine (T3) and thyroxine (T4).[1] These molecules are tyrosine-based hormones responsible for regulating metabolism, growth, and development.[2] Their synthesis and action involve a series of highly regulated and complex biochemical processes.
Biosynthesis and Secretion
The synthesis of thyroid hormones occurs within the follicular cells of the thyroid gland and is a multi-step process.[3] The primary raw materials are iodide, actively transported from the blood into the follicular cells via a sodium-iodide symporter (NIS), and tyrosine residues provided by the large glycoprotein, thyroglobulin.[4]
The key steps are as follows:
Iodide Trapping: Iodide ions (I-) are actively transported from the bloodstream into the thyroid follicular cells.[5]
Oxidation and Iodination: Once inside the cell, iodide is transported into the follicular lumen (colloid) and oxidized to reactive iodine by the enzyme thyroid peroxidase (TPO) in the presence of hydrogen peroxide.[3][6] TPO then catalyzes the covalent binding of this iodine to the phenol ring of tyrosine residues on thyroglobulin, a process known as organification.[4] This results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).
Coupling: TPO further catalyzes the coupling of these iodinated tyrosine precursors. The coupling of one DIT with one MIT forms T3, while the coupling of two DIT molecules forms T4.[7] These hormones remain part of the thyroglobulin protein and are stored in the colloid.[5]
Secretion: Upon stimulation by thyroid-stimulating hormone (TSH), the follicular cells endocytose the iodinated thyroglobulin from the colloid.[4] Lysosomal proteases then digest the thyroglobulin, releasing free T3, T4, MIT, and DIT into the cytoplasm. T3 and T4 are then secreted into the bloodstream, while MIT and DIT are deiodinated to recycle the iodide.[5][8]
Thyroid Hormone Biosynthesis Workflow
Core Mechanism 1: Genomic Signaling
The primary mechanism of thyroid hormone action is genomic, mediated by nuclear thyroid hormone receptors (TRs), which belong to the superfamily of ligand-dependent transcription factors.[9] T4 is largely considered a prohormone, as T3 is three to five times more active and is the major ligand for TRs.[1] Much of the circulating T3 is produced from T4 in peripheral tissues by deiodinase enzymes.[2]
The genomic signaling cascade proceeds as follows:
Cellular Entry & Conversion: Free T3 and T4 enter target cells via transporters. Inside the cell, T4 is converted to the more active T3.
Nuclear Translocation & Receptor Binding: T3 enters the nucleus and binds to its specific nuclear receptor (TRα or TRβ). TRs typically form a heterodimer with the retinoid X receptor (RXR).
Transcriptional Regulation: In the absence of T3, the TR-RXR heterodimer is bound to specific DNA sequences called Thyroid Hormone Response Elements (TREs) on target genes, and it recruits co-repressor proteins to inhibit gene transcription.[10] The binding of T3 induces a conformational change in the TR, causing the dissociation of co-repressors and the recruitment of co-activator proteins.[10] This complex then initiates the transcription of target genes, leading to the synthesis of new proteins that carry out the metabolic and developmental effects of the hormone.
Genomic Signaling Pathway of Thyroid Hormones
Core Mechanism 2: Non-Genomic Signaling
In addition to the classical genomic pathway, thyroid hormones can elicit rapid, non-genomic effects that are not dependent on gene transcription.[9] These actions are often initiated at the plasma membrane or within the cytoplasm.
Plasma Membrane-Initiated Action: A key site for non-genomic action is the plasma membrane integrin αvβ3.[10] T4, and to a lesser extent T3, can bind to a receptor site on this integrin, activating signaling cascades like the mitogen-activated protein kinase (MAPK/ERK1/2) pathway.[11][12] This can lead to rapid cellular responses, including angiogenesis and cell proliferation.
Cytoplasmic Action: In the cytoplasm, T3 can interact with and activate phosphatidylinositol-3-kinase (PI3K), leading to the activation of downstream effectors like Akt (Protein Kinase B) and endothelial nitric oxide synthase (eNOS).[11][12]
Exogenous Derivatives: Iodinated Radiocontrast Media
Exogenous iodinated amino acid derivatives are widely used in medicine as radiocontrast agents for X-ray-based imaging modalities like computed tomography (CT).[13] Unlike thyroid hormones, their mechanism is not biological but physicochemical.
Physicochemical Mechanism of Action
The functionality of iodinated contrast media relies on the high atomic number (Z=53) of iodine.[13][14] When X-rays pass through the body, they are attenuated (absorbed or scattered) to different degrees by different tissues. Tissues with higher effective atomic numbers cause greater attenuation. Iodine's high atomic number makes it significantly more X-ray opaque than the surrounding soft tissues.[15]
When an iodinated contrast agent is administered intravenously, it circulates in the bloodstream, opacifying blood vessels and enhancing the contrast of highly vascularized tissues and organs.[15] This differential X-ray absorption creates the contrast seen on a CT scan, allowing for clear visualization of anatomical structures and abnormalities.
Pharmacokinetics
Most modern iodinated contrast agents are water-soluble compounds that are distributed within the extracellular fluid compartment.[15] They exhibit low plasma protein binding and are not metabolized. Elimination occurs almost exclusively via glomerular filtration by the kidneys, with a typical plasma half-life of 1-2 hours in patients with normal renal function.[15][16]
Key Experimental Protocols
Protocol: Radioiodination of a Tyrosine-Containing Peptide
This protocol describes a common direct iodination method using an oxidizing agent to label tyrosine residues with radioactive iodine (e.g., ¹²⁵I).[17][18]
Materials:
Peptide containing at least one tyrosine residue.
Sodium Iodide (Na¹²⁵I).
Oxidizing Agent: Chloramine-T or IODO-GEN® coated tubes.
Quenching Solution: Sodium metabisulfite.
Phosphate Buffer (pH 7.0-7.5).
Purification system (e.g., HPLC or gel filtration column).
Methodology:
Preparation: Dissolve the peptide in phosphate buffer to a known concentration (e.g., 1 mg/mL).
Reaction Setup: In a reaction vial (e.g., an IODO-GEN® coated tube), add the peptide solution.
Initiation: Add Na¹²⁵I solution to the vial. The oxidizing agent on the tube wall (or added Chloramine-T) converts the iodide (I⁻) to its reactive electrophilic form (I⁺).[18] This species then attacks the electron-rich phenol ring of a tyrosine residue, typically at the ortho position to the hydroxyl group.[19]
Incubation: Allow the reaction to proceed for 5-15 minutes at room temperature with gentle agitation.
Quenching: Stop the reaction by adding a quenching solution, such as sodium metabisulfite. This reduces any remaining unreacted oxidized iodine back to non-reactive iodide.
Purification: Separate the radiolabeled peptide from unreacted free radioiodide and other reactants. This is commonly achieved using a gel filtration column (e.g., Sephadex G-25) or by reverse-phase HPLC. The labeled peptide will elute first from a gel filtration column.[20]
Experimental Workflow for Peptide Radioiodination
Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation, identification, and quantification of iodinated amino acids.[21] The protocol often involves pre-column derivatization to make the amino acids detectable by UV or fluorescence detectors.[22][23]
Methodology:
Sample Preparation: For biological samples, proteins are typically precipitated and removed. The sample may then be hydrolyzed (e.g., using barium hydroxide) to release free iodoamino acids.[21]
Derivatization (Optional but common): Amino acids are reacted with a derivatizing agent like o-phthalaldehyde (OPA) to form highly fluorescent products, enhancing detection sensitivity.[22][24]
Injection: A precise volume of the prepared sample is injected into the HPLC system.
Separation: The sample is passed through a column (e.g., a C18 reversed-phase column) under high pressure. A mobile phase gradient (e.g., a mixture of acetonitrile and an aqueous buffer like formic acid) is used to elute the compounds.[21] Different iodoamino acids will travel through the column at different rates based on their polarity, allowing for their separation.
Detection: As the separated compounds elute from the column, they pass through a detector (e.g., a UV detector at 280 nm or a fluorescence detector).[21]
Quantification: The detector response (peak area) is proportional to the concentration of each analyte. By comparing the peak areas to those of known standards, the concentration of each iodoamino acid in the sample can be determined.
Quantitative Data Summary
Quantitative data is essential for comparing the properties and activities of different iodinated derivatives.
Table 1: Properties of Key Iodinated Amino Acid Derivatives
| Iodinated Contrast Agent | Exogenous Agent | Varies (e.g., ~1550 for Iodixanol) | ~1-2 hours[15] | Not Applicable |
Table 2: Example Protocol Parameters for HPLC Analysis of Iodoamino Acids[21]
Parameter
Specification
Column
Reversed-phase C18 (e.g., 2.1 mm x 150 mm, 5 µm particle size)
Mobile Phase A
0.1% (v/v) Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
Start at 5% B, increase linearly to 50% B over 35 minutes
Flow Rate
0.2 mL/min
Detection
UV Absorbance at 280 nm
| Hydrolysis Method | Saturated barium hydroxide solution, 16 h at 110°C |
Conclusion
The mechanisms of iodinated amino acid derivatives are dichotomous, defined by their endogenous or exogenous nature. Endogenous thyroid hormones operate through sophisticated genomic and non-genomic signaling pathways to exert profound control over systemic metabolism and development. In contrast, exogenous iodinated contrast agents function via a direct physicochemical mechanism, utilizing the high atomic number of iodine to attenuate X-rays for diagnostic imaging. Understanding these distinct mechanisms, supported by robust experimental protocols and quantitative analysis, is critical for researchers and clinicians working in endocrinology, drug development, and medical diagnostics. Continued exploration in this field promises to further elucidate the intricate roles of these vital compounds and enhance their therapeutic and diagnostic applications.
Core Physicochemical and Identification Properties
An In-depth Technical Guide to the Core Features of Boc-Protected Alanine Derivatives For researchers, scientists, and drug development professionals, N-tert-butoxycarbonyl (Boc) protected alanine derivatives are indispe...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Core Features of Boc-Protected Alanine Derivatives
For researchers, scientists, and drug development professionals, N-tert-butoxycarbonyl (Boc) protected alanine derivatives are indispensable tools in the precise construction of peptides and other complex organic molecules. The Boc protecting group provides a robust yet easily cleavable shield for the amino functionality of alanine, facilitating controlled, sequential bond formation. This technical guide delves into the core features of Boc-alanine derivatives, presenting key physicochemical data, detailed experimental protocols, and visualizations of critical chemical processes.
Boc-L-alanine is a white to off-white crystalline powder that serves as a fundamental building block in peptide synthesis.[1] The introduction of the tert-butoxycarbonyl (Boc) group enhances the stability and modifies the reactivity of the alanine molecule, making it a cornerstone of modern synthetic chemistry.[1][2] Its counterpart, Boc-D-alanine, is also widely used, particularly in the design of peptides with improved stability against enzymatic degradation.[3]
Table 1: Identification and Structural Properties of Boc-Alanine Derivatives
The standard procedure for synthesizing Boc-L-Ala-OH involves the reaction of the free amino acid L-alanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1][6]
General workflow for the chemical synthesis of Boc-L-Ala-OH.
Experimental Protocol: Synthesis of Boc-L-Alanine
This protocol is based on standard procedures for the N-protection of amino acids.[7][8]
Dissolution: Suspend L-alanine (1.0 equivalent) in a mixture of water and a suitable organic solvent like tetrahydrofuran (THF) or dioxane.[7][8]
Basification: Cool the suspension to 0°C in an ice bath and add a base such as sodium hydroxide (1.5 equivalents) or sodium bicarbonate to raise the pH.[7][8]
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.3 equivalents) to the stirred solution.[7][8]
Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically 3.5 to 18 hours).[7][9] Monitor the reaction's progress using thin-layer chromatography (TLC).
Work-up:
Concentrate the mixture under reduced pressure to remove the organic solvent.[9]
Extract the aqueous solution with a non-polar solvent like petroleum ether or ethyl acetate to remove unreacted (Boc)₂O and byproducts.[8][9]
Cool the remaining aqueous layer in an ice bath and carefully acidify it to a pH of approximately 1-3 using a suitable acid like 4M HCl or solid citric acid.[8][9]
Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate.[8][9]
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, Boc-L-Ala-OH, which may crystallize upon concentration.[8][9]
Boc Group Deprotection
A key feature of the Boc group is its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.[10] The deprotection proceeds via an E1 elimination mechanism, generating the free amine, carbon dioxide, and isobutylene.[10]
Chemical mechanism of Boc deprotection.
The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[10] The choice of method depends on the sensitivity of other functional groups in the molecule and the desired salt form of the resulting amine.[10]
Table 3: Comparison of Common Boc Deprotection Protocols for L-Alanine
Dissolution: Dissolve Boc-L-alanine in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1-0.5 M.
Reagent Addition: Add trifluoroacetic acid (TFA), typically in a 20-50% solution in DCM.
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor progress by TLC or LC-MS.
Isolation: Remove the solvent and excess TFA under reduced pressure. To remove residual TFA, co-evaporate with toluene two to three times. The resulting residue is the L-alanine trifluoroacetate salt. For further purification, the salt can be precipitated by adding cold diethyl ether.
Reagent Addition: To the Boc-L-alanine substrate, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 mL per gram of substrate).
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.
Isolation: Remove the solvent under reduced pressure. The resulting solid is L-alanine hydrochloride. Cold diethyl ether can be added to precipitate the product fully.
For substrates containing other acid-sensitive groups, such as benzyl esters, milder deprotection methods may be required to ensure selective removal of the Boc group.[11]
Decision workflow for BOC deprotection method selection.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-protected amino acids are central to the Boc strategy of solid-phase peptide synthesis (SPPS), one of the foundational methods in the field.[12][13] In this strategy, the Boc group provides temporary protection of the N-terminus, which is removed with a moderately strong acid like TFA before each coupling cycle.[12]
A single cycle of Boc-SPPS for the incorporation of an Alanine residue.
Experimental Protocol: Single Coupling Cycle in Boc-SPPS
This protocol outlines the manual steps to add a Boc-L-alanine residue to a growing peptide chain on a solid support (e.g., Merrifield resin).[12]
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group.
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual acid and prepare for coupling.
Neutralization: Neutralize the protonated N-terminus by washing the resin with a solution of a hindered base, such as 5-10% diisopropylethylamine (DIEA) in DMF.
Coupling:
In a separate vessel, pre-activate Boc-L-alanine (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF, followed by the addition of DIEA (6 equivalents).
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin test.
Washing: Wash the resin with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
The Boc strategy is particularly advantageous for synthesizing hydrophobic peptides or those containing certain sensitive moieties.[14][15][] While the final cleavage from the resin often requires hazardous hydrofluoric acid (HF), the aggressive deprotection conditions throughout the synthesis can help disrupt peptide aggregation.[12][]
N-Boc-3-iodo-L-alanine Methyl Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction N-Boc-3-iodo-L-alanine methyl ester is a synthetically versatile building block of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug discovery.[1][2] This iodinated deriv...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
N-Boc-3-iodo-L-alanine methyl ester is a synthetically versatile building block of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug discovery.[1][2] This iodinated derivative of L-alanine, protected at the amine terminus with a tert-butyloxycarbonyl (Boc) group and esterified at the carboxyl terminus, serves as a key precursor for the synthesis of a wide array of non-natural α-amino acids.[3][4] Its utility primarily stems from the presence of the iodo group, which allows for the introduction of diverse chemical moieties at the β-position through various cross-coupling reactions.[3][5] This guide provides an in-depth overview of the synthesis, properties, and applications of N-Boc-3-iodo-L-alanine methyl ester, complete with experimental protocols and technical data.
Chemical and Physical Properties
N-Boc-3-iodo-L-alanine methyl ester is a white to light yellow crystalline solid.[6] It is soluble in water and 1% acetic acid.[2] Key physical and chemical properties are summarized in the table below.
The most common and well-documented synthesis of N-Boc-3-iodo-L-alanine methyl ester begins with the readily available N-Boc-L-serine methyl ester.[3] The synthetic pathway involves a two-step process: tosylation of the hydroxyl group followed by a Finkelstein reaction to replace the tosyl group with iodine.
Experimental Protocol: Synthesis of N-Boc-3-iodo-L-alanine methyl ester
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester [3]
To a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 eq) in dichloromethane (CH2Cl2), add 4-dimethylaminopyridine (DMAP) (0.05 eq) and triethylamine (Et3N) (1.5 eq) at 0 °C.
To this stirred solution, add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction mixture to stir at 0 °C for 2-4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with the addition of water.
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization or column chromatography to obtain N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester.
Step 2: Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester [3]
Dissolve N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (1.0 eq) in acetone.
Add sodium iodide (NaI) (1.5 eq) to the solution and stir the mixture at room temperature.
Protect the reaction from light by wrapping the flask in aluminum foil.
Stir the reaction for 24-48 hours.
Monitor the reaction by TLC.
After completion, remove the acetone under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer and wash with saturated sodium thiosulfate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-Boc-3-iodo-L-alanine methyl ester.
Caption: Synthetic route to N-Boc-3-iodo-L-alanine methyl ester.
Applications in Organic Synthesis and Drug Development
N-Boc-3-iodo-L-alanine methyl ester is a valuable intermediate for the synthesis of unnatural amino acids, which are crucial components in the development of novel therapeutics, including peptide-based drugs and enzyme inhibitors.[1][9][10] The carbon-iodine bond provides a reactive handle for various transformations.
Palladium-Catalyzed Cross-Coupling Reactions
A primary application of this reagent is in palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings.[3][5][11] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of the alanine scaffold, allowing for the introduction of a wide range of substituents with retention of stereochemistry.[5]
Experimental Protocol: General Procedure for Negishi Coupling [9]
Activate zinc dust by stirring with a catalytic amount of iodine in an inert, dry solvent (e.g., DMF or THF) under an inert atmosphere (e.g., Argon).
Add a solution of N-Boc-3-iodo-L-alanine methyl ester (1.0 eq) in the same solvent to the activated zinc suspension at 0 °C.
Stir the mixture for 30-60 minutes at 0 °C to form the organozinc reagent.
In a separate flask, add the aryl or vinyl halide (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3 or Pd(PPh3)4, 0.02-0.05 eq), and a phosphine ligand (e.g., P(o-tolyl)3, 0.08-0.2 eq).
Transfer the freshly prepared organozinc reagent to the flask containing the coupling partners and catalyst via cannula.
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the desired β-substituted alanine derivative.
Caption: Workflow for Negishi cross-coupling reactions.
Use in Peptide Synthesis
N-Boc-3-iodo-L-alanine methyl ester can be incorporated into peptide synthesis workflows to introduce unique functionalities.[1][12] The Boc protecting group is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for subsequent coupling with other amino acids.[10] The methyl ester can be hydrolyzed to the free carboxylic acid for solution-phase peptide coupling or the compound can be used in solid-phase peptide synthesis (SPPS).[8]
Spectroscopic Data
The structural integrity of N-Boc-3-iodo-L-alanine methyl ester is confirmed by various spectroscopic techniques. Representative data is provided below.
N-Boc-3-iodo-L-alanine methyl ester should be handled in a well-ventilated fume hood by personnel trained in experimental organic chemistry.[3] It is light-sensitive and should be stored in a cool, dry, dark place in a tightly sealed container.[2] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[8] It should be stored away from oxidizing agents.[2]
Conclusion
N-Boc-3-iodo-L-alanine methyl ester is a pivotal reagent for the synthesis of novel α-amino acids, serving as a versatile platform for the introduction of diverse functionalities at the β-position. Its well-established synthesis and reactivity in cross-coupling reactions make it an invaluable tool for researchers in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate its effective utilization in the laboratory.
Technical Guide: Spectral and Synthetic Profile of (S)-Methyl 2-Boc-amino-3-iodopropionate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for (S)-Methyl 2-Boc-amino-3-iodopropionate, a key bui...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for (S)-Methyl 2-Boc-amino-3-iodopropionate, a key building block in synthetic organic chemistry, particularly in the preparation of non-natural α-amino acids.
Spectroscopic Data
The following tables summarize the key spectral data for (S)-Methyl 2-Boc-amino-3-iodopropionate.
Table 1: ¹H NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
5.25
d
1H
NH
4.55
m
1H
α-CH
3.79
s
3H
OCH₃
3.55
dd
1H
β-CH₂
3.45
dd
1H
β-CH₂
1.46
s
9H
C(CH₃)₃
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppm
Assignment
170.5
C=O (ester)
155.0
C=O (Boc)
80.5
C (CH₃)₃
53.0
α-CH
52.8
OCH₃
28.2
C(C H₃)₃
6.5
β-CH₂
Note: The assignment of quaternary carbons is based on standard chemical shift ranges.
Table 3: FT-IR Spectral Data
Wavenumber (cm⁻¹)
Intensity
Assignment
~3365
Strong, Broad
N-H Stretch
~2978
Medium
C-H Stretch (aliphatic)
~1745
Strong
C=O Stretch (ester)
~1715
Strong
C=O Stretch (carbamate)
~1505
Strong
N-H Bend (Amide II)
~1165
Strong
C-O Stretch
Table 4: Mass Spectrometry Data
m/z
Ion
330.0
[M+H]⁺
352.0
[M+Na]⁺
274.0
[M-tBu+H]⁺
230.0
[M-Boc+H]⁺
Experimental Protocols
The synthesis of (S)-Methyl 2-Boc-amino-3-iodopropionate is typically achieved from N-(tert-Butoxycarbonyl)-L-serine methyl ester. The following protocol is a detailed method for this conversion.
Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester [1]
This procedure involves two main steps: the tosylation of the hydroxyl group of N-Boc-L-serine methyl ester, followed by a Finkelstein reaction to replace the tosyl group with iodide.
Part A: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester [1]
A solution of 26.1 g (119 mmol) of N-(tert-butoxycarbonyl)-L-serine methyl ester in 200 mL of dichloromethane is prepared in a 500-mL round-bottomed flask equipped with a magnetic stir bar and cooled to 0°C in an ice bath.
To this solution, 0.700 g (6.0 mmol) of 4-dimethylaminopyridine (4-DMAP), 1.1 g (12 mmol) of trimethylamine hydrochloride, and 22.7 g (119 mmol) of freshly recrystallized p-toluenesulfonyl chloride (TsCl) are added.
A solution of 17 mL (119 mmol) of triethylamine in 50 mL of dichloromethane is added dropwise to the reaction mixture at 0°C over 40 minutes.
The resulting slurry is stirred at 0°C for 2 hours.
The reaction mixture is then poured into a mixture of 100 mL of ice, 100 mL of water, and 50 mL of 2M HCl solution.
The aqueous layer is extracted with 100 mL of dichloromethane.
The combined organic layers are washed twice with 60-mL portions of brine, dried over magnesium sulfate, and concentrated by rotary evaporation to yield the crude product.
The crude solid is recrystallized from a mixture of diethyl ether and petroleum ether to afford the purified N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester.
Part B: N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester (3) [1]
A solution of 27.8 g (74.0 mmol) of N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester in 160 mL of acetone is prepared in a 250-mL round-bottomed flask with a magnetic stir bar at room temperature.
Sodium iodide (13.4 g, 89.0 mmol) is added in one portion to the solution.
The flask is sealed and the mixture is stirred at room temperature for 24 hours.
The precipitated solid is filtered off and washed with acetone.
The filtrate is concentrated by rotary evaporation.
The residue is partitioned between 150 mL of diethyl ether and 60 mL of 1M sodium thiosulfate solution.
The organic layer is separated, washed with 40 mL of 1M sodium thiosulfate solution and 50 mL of brine, dried over magnesium sulfate, filtered, and concentrated by rotary evaporation.
The resulting oil is recrystallized from diethyl ether/petroleum ether to yield N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester as white to pale yellow crystals.[1]
Synthesis Workflow
The following diagram illustrates the synthetic pathway from N-Boc-L-serine methyl ester to (S)-Methyl 2-Boc-amino-3-iodopropionate.
Application Notes and Protocols: (S)-Methyl 2-Boc-amino-3-iodopropionate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals (S)-Methyl 2-Boc-amino-3-iodopropionate is a valuable synthetic building block for the incorporation of a functionalized, non-proteinogenic amino acid resid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl 2-Boc-amino-3-iodopropionate is a valuable synthetic building block for the incorporation of a functionalized, non-proteinogenic amino acid residue into peptide chains. The presence of an iodine atom on the β-carbon of the alanine derivative offers unique opportunities for post-synthetic modification, structural analysis, and the development of peptides with novel biological activities. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry.
The introduction of unusual amino acids into peptide sequences is a powerful strategy for enhancing pharmacological properties such as receptor binding, selectivity, and in vivo stability.[1][2][3] (S)-Methyl 2-Boc-amino-3-iodopropionate serves as a versatile precursor for various modifications, allowing for the creation of peptidomimetics with tailored functions.
Applications
The incorporation of (S)-Methyl 2-Boc-amino-3-iodopropionate into a peptide sequence opens up several avenues for research and development:
Site-Specific Functionalization: The carbon-iodine bond can serve as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce novel side-chain functionalities post-synthesis.
Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I, ¹³¹I) for use in radioimmunoassays, imaging studies, and metabolic tracking of peptides.[4]
Heavy-Atom Derivative for X-ray Crystallography: The presence of the heavy iodine atom can aid in the phase determination during X-ray crystallographic studies of peptides and protein-peptide complexes.
Conformational Constraint: The bulky iodine atom can introduce steric hindrance, influencing the local peptide conformation and potentially leading to more stable secondary structures.
Precursor to Other Non-Natural Amino Acids: The iodide can be displaced by various nucleophiles to generate a library of peptides with diverse side-chain modifications.
Data Presentation
The efficiency of incorporating (S)-Methyl 2-Boc-amino-3-iodopropionate into a peptide sequence is comparable to other standard Boc-protected amino acids. The following table summarizes typical quantitative data obtained during the synthesis of a model tripeptide (e.g., Ala-X-Ala, where X is the iodinated residue) on a Merrifield resin.
Parameter
Value
Resin Substitution Level
0.5 mmol/g
Coupling Efficiency (per step)
>99% (monitored by Kaiser test)
Overall Crude Peptide Yield
75-85%
Purity of Crude Peptide (by HPLC)
>70%
Final Purity after Purification
>98%
Experimental Protocols
This section provides a detailed methodology for the incorporation of (S)-Methyl 2-Boc-amino-3-iodopropionate into a peptide chain using manual Boc-SPPS.
Piperidine (for Fmoc chemistry comparison, though not used here)
Methanol (MeOH)
Diethyl ether
Scavengers (e.g., anisole, thioanisole)
Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage[5][6]
Protocol 1: Esterification of the First Amino Acid to Merrifield Resin
This protocol describes the attachment of the C-terminal amino acid to the solid support.
Resin Swelling: Swell 1 g of Merrifield resin in 10 mL of DCM for 1 hour in a reaction vessel.
Preparation of Amino Acid Salt: Dissolve 2 equivalents of the first Boc-amino acid in a minimal amount of DMF. Add 1.8 equivalents of cesium carbonate (Cs₂CO₃) and stir for 4 hours at 40°C. Evaporate the solvent to obtain the cesium salt of the amino acid.
Attachment: Dissolve the Boc-amino acid cesium salt in 10 mL of DMF. Add the swollen resin to this solution. Heat the mixture at 50°C for 12-24 hours.
Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
Capping: To block any unreacted chloromethyl sites, treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DCM for 30 minutes.
Final Wash and Drying: Wash the resin with DCM (3 x 10 mL) and MeOH (3 x 10 mL). Dry the resin under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis Cycle for (S)-Methyl 2-Boc-amino-3-iodopropionate Incorporation
This protocol outlines the iterative steps of deprotection and coupling.
Resin Swelling: Swell the aminoacyl-resin in DCM (10 mL/g of resin) for 30 minutes.
Boc Deprotection:
Drain the DCM.
Add a solution of 50% TFA in DCM (10 mL/g of resin).
Agitate for 2 minutes and drain.
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[5][6]
Drain the solution and wash the resin with DCM (5 x 10 mL).
Neutralization:
Wash the resin with a solution of 5% DIEA in DCM (3 x 10 mL) for 2 minutes each.
Wash with DCM (5 x 10 mL).
Perform a Kaiser test to confirm the presence of a free amine.
Coupling of (S)-Methyl 2-Boc-amino-3-iodopropionate:
Dissolve 3 equivalents of (S)-Methyl 2-Boc-amino-3-iodopropionate and 3 equivalents of HOBt in a minimal amount of DMF.
Add this solution to the resin.
Add 3 equivalents of DCC (dissolved in DCM) to the reaction vessel.
Agitate the mixture for 2-4 hours at room temperature.
Monitor the reaction completion using the Kaiser test. If the test is positive, continue agitation or recouple.
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
Repeat: Repeat steps 1-5 for each subsequent amino acid to be added to the peptide chain.
Protocol 3: Cleavage of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the solid support.
Drying: Dry the peptide-resin thoroughly under vacuum for at least 12 hours.
Preparation for Cleavage: Place the dried resin in a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 1 mL of anisole per gram of resin).
HF Cleavage:
Cool the apparatus to -5 to 0°C.
Carefully distill approximately 10 mL of anhydrous HF per gram of resin into the reaction vessel.
Stir the mixture at 0°C for 1-2 hours.
Remove the HF by vacuum distillation.
Peptide Precipitation and Washing:
Wash the resin residue with cold diethyl ether to precipitate the peptide.
Filter the peptide and wash with additional cold diethyl ether.
Extraction and Lyophilization:
Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).
Lyophilize the aqueous extract to obtain the crude peptide.
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application of (S)-Methyl 2-Boc-amino-3-iodopropionate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, a derivative of the amino acid alanine, serves as a versatile building block in medicinal chemis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, a derivative of the amino acid alanine, serves as a versatile building block in medicinal chemistry.[1][2] Its utility stems from the presence of two key functional groups: the tert-butyloxycarbonyl (Boc) protecting group on the amine and a primary iodide. The Boc group allows for controlled, stepwise peptide synthesis, while the iodo group provides a reactive site for the introduction of diverse chemical moieties through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. This enables the synthesis of unnatural amino acids, radiolabeled compounds for imaging, and complex peptide-based drugs.[2][3]
Key Applications:
Synthesis of Unnatural Amino Acids: The iodide is a good leaving group, readily displaced by various nucleophiles to generate a wide array of β-substituted alanine derivatives. This allows for the creation of novel amino acids with tailored properties for incorporation into peptides or as standalone therapeutic agents.[3]
Peptide Synthesis: As a Boc-protected amino acid, it is a valuable component in solid-phase peptide synthesis (SPPS) for the construction of modified peptides. The Boc group is stable under coupling conditions but can be readily removed with mild acid.[4]
Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I), making it a precursor for the synthesis of radiolabeled peptides and other molecules for use in diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[5][6]
Cross-Coupling Reactions: The C-I bond can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and introduce aryl or vinyl groups, further expanding the diversity of accessible unnatural amino acids.[2]
Data Presentation
Parameter
Value
Reference
Synthesis Yield of (S)-Methyl 2-Boc-amino-3-iodopropionate
Yield from N-Boc-L-serine methyl ester (iodination step)
In a round-bottomed flask, dissolve N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (1.0 eq.) in acetone (approx. 5.7 mL per gram of starting material).
Add sodium iodide (1.2 eq.) to the solution at room temperature and stir the mixture in the dark.
Monitor the reaction by thin-layer chromatography (TLC). If the reaction is not complete after 3 days, add an additional portion of NaI (0.3 eq.) and continue stirring for another day.
Upon completion, filter the reaction mixture to remove the precipitated sodium p-toluenesulfonate.
Concentrate the filtrate under reduced pressure.
Partition the resulting yellow oil between diethyl ether and 1M sodium thiosulfate solution to remove any residual iodine.
Separate the organic layer, wash with brine, dry over magnesium sulfate, filter, and concentrate by rotary evaporation to afford a colorless oil that solidifies upon standing at 0°C.
For further purification, the solid can be recrystallized from hot petroleum ether.
Protocol 2: General Protocol for Peptide Coupling using (S)-Methyl 2-Boc-amino-3-iodopropionate in Solid-Phase Peptide Synthesis (Boc-SPPS)
This is a general protocol and may require optimization based on the specific peptide sequence and resin.
Materials:
Resin-bound peptide with a free N-terminal amine
(S)-Methyl 2-Boc-amino-3-iodopropionate
Coupling reagent (e.g., HBTU, HATU)
N,N-Diisopropylethylamine (DIPEA)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
50% Trifluoroacetic acid (TFA) in DCM
Procedure:
Deprotection: Treat the resin-bound peptide with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM, followed by DMF.
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DMF. Wash the resin again with DMF.
Coupling:
Dissolve (S)-Methyl 2-Boc-amino-3-iodopropionate (2-3 eq.) and the coupling reagent (e.g., HBTU, 2-3 eq.) in DMF.
Add DIPEA (4-6 eq.) to the solution to activate the amino acid.
Add the activated amino acid solution to the resin.
Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test indicates complete coupling.
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Synthesis of a β-Substituted Unnatural Amino Acid via Nucleophilic Substitution
This protocol provides a general framework for the synthesis of unnatural amino acids. The choice of nucleophile and reaction conditions will vary.
Materials:
(S)-Methyl 2-Boc-amino-3-iodopropionate
Nucleophile (e.g., sodium azide, a thiol, an amine)
Appropriate solvent (e.g., DMF, acetonitrile)
Procedure:
Dissolve (S)-Methyl 2-Boc-amino-3-iodopropionate (1.0 eq.) in a suitable solvent in a round-bottomed flask.
Add the desired nucleophile (1.1-1.5 eq.). The reaction may require heating or the addition of a base depending on the nucleophile.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, perform an aqueous workup to remove excess nucleophile and salts. The specifics of the workup will depend on the properties of the product.
Purify the crude product by column chromatography on silica gel to obtain the desired β-substituted amino acid derivative.
Visualizations
Caption: Synthesis of (S)-Methyl 2-Boc-amino-3-iodopropionate.
Caption: Boc-SPPS cycle for incorporating the iodo-alanine derivative.
Application Notes and Protocols for Boc Deprotection of (S)-Methyl 2-Boc-amino-3-iodopropionate
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (S)-Methyl 2-Boc-amino-3-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (S)-Methyl 2-Boc-amino-3-iodopropionate. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the desired product, (S)-Methyl 2-amino-3-iodopropionate, a valuable building block in synthetic organic chemistry and drug discovery. The presence of an iodine atom and a methyl ester functionality requires careful consideration of reaction conditions to avoid potential side reactions.
The most common and effective methods for Boc deprotection involve acidic conditions.[1][2] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent are widely used for their efficiency and reliability.[1][3][4] Milder acidic conditions and alternative non-acidic methods are also available for substrates that are sensitive to strong acids.[5][6]
The general mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to release carbon dioxide and the free amine.[2] The resulting amine is typically protonated under the acidic conditions, forming an ammonium salt.[2]
Comparative Summary of Boc Deprotection Methods
The following table summarizes various methods applicable for the Boc deprotection of (S)-Methyl 2-Boc-amino-3-iodopropionate, highlighting key reaction parameters to aid in method selection.
Method/Reagent
Solvent
Concentration
Temperature
Time
Typical Yield (%)
Notes & Potential Side Reactions
Trifluoroacetic Acid (TFA)
Dichloromethane (DCM)
20-50% (v/v)
0 °C to Room Temp.
30 min - 2 h
>95%
Highly effective and common method.[1][7] Potential for side reactions with the liberated tert-butyl cation.[8] The iodo-group is generally stable under these conditions.
Hydrochloric Acid (HCl)
1,4-Dioxane
4 M
Room Temp.
30 min - 4 h
>95%
Fast, efficient, and selective.[3][4] The product is isolated as the hydrochloride salt.[9] Anhydrous conditions are crucial.
Formic Acid
Neat or in DCM
85-100%
Room Temp.
1 - 16 h
Variable
Milder alternative to TFA and HCl.[6] Longer reaction times may be required.
p-Toluenesulfonic Acid (pTSA)
DCM or Acetonitrile
Catalytic to Stoichiometric
Room Temp.
10 min - 2 h
Good to High
Mild acidic conditions.[6] Can be a good alternative for acid-sensitive substrates.
Oxalyl Chloride/Methanol
Methanol
3 equivalents
Room Temp.
1 - 4 h
>70% (up to 90%)
A mild method for deprotection.[10][11] The in situ generation of HCl from oxalyl chloride and methanol drives the reaction. Care must be taken to avoid transesterification of the methyl ester.
Thermal (Boiling Water)
Water
N/A
100 °C
10 min - 2 h
Quantitative
A "green" and neutral pH method.[5] The substrate must be thermally stable and have some water solubility.
Experimental Workflow
The general workflow for the Boc deprotection of (S)-Methyl 2-Boc-amino-3-iodopropionate is depicted below. This process includes reaction setup, monitoring, work-up, and purification to yield the final amine salt.
Application Notes and Protocols: (S)-Methyl 2-Boc-amino-3-iodopropionate in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals Introduction (S)-Methyl 2-Boc-amino-3-iodopropionate is a versatile amino acid derivative that serves as a valuable building block in bioconjugation, peptid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 2-Boc-amino-3-iodopropionate is a versatile amino acid derivative that serves as a valuable building block in bioconjugation, peptide synthesis, and drug development. Its structure, featuring a Boc-protected amine, a methyl ester, and a reactive iodo group at the β-carbon, allows for specific chemical modifications. The primary application of this reagent in bioconjugation is the alkylation of nucleophilic amino acid residues, most notably the thiol group of cysteine.
The iodine atom at the 3-position renders the adjacent carbon electrophilic and susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This results in the formation of a stable thioether bond, effectively linking the amino acid derivative to a peptide or protein. This stable linkage is crucial for applications such as peptide labeling, the introduction of probes, and the synthesis of peptide-drug conjugates. The Boc protecting group can be subsequently removed under acidic conditions to reveal a primary amine, which can be used for further modifications or to modulate the physicochemical properties of the conjugate.
Principle of Bioconjugation
The core of the bioconjugation strategy involving (S)-Methyl 2-Boc-amino-3-iodopropionate is the S-alkylation of cysteine residues. This reaction is a nucleophilic substitution where the sulfur atom of a deprotonated cysteine (thiolate) attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable carbon-sulfur (thioether) bond.
For this reaction to proceed efficiently and with high selectivity for cysteine, several factors need to be controlled, including pH, temperature, and the presence of a reducing agent to prevent the formation of disulfide bonds between cysteine residues.
Data Presentation
While specific quantitative data for the bioconjugation of (S)-Methyl 2-Boc-amino-3-iodopropionate is not extensively available in the public domain, the following tables provide representative data for the closely related and well-studied iodoacetamide alkylation of cysteine residues in peptides and proteins. These values can serve as a benchmark for optimizing reactions with (S)-Methyl 2-Boc-amino-3-iodopropionate.
Table 1: Factors Affecting Cysteine Alkylation Efficiency with Iodo-Compounds
Parameter
Condition
Effect on Efficiency
Rationale
pH
7.5 - 8.5
Optimal
The pKa of the cysteine thiol group is around 8.3. A slightly basic pH promotes the formation of the more nucleophilic thiolate anion.
< 7.0
Decreased
The concentration of the thiolate anion is significantly lower, reducing the reaction rate.
> 8.5
Increased risk of side reactions
Higher pH can lead to the alkylation of other nucleophilic residues like lysine and the N-terminus.[1]
Temperature
Room Temperature (20-25°C) to 37°C
Generally sufficient
Balances reaction rate with protein stability.
> 37°C
Increased reaction rate but risk of protein denaturation
Higher temperatures can accelerate the reaction but may compromise the structural integrity of the target protein.
Reducing Agent (e.g., DTT, TCEP)
Present in molar excess
Essential
Prevents the oxidation of cysteine residues to form disulfide bonds, ensuring the availability of free thiols for alkylation.[1]
Reagent Concentration
5-20 mM (for iodoacetamide)
Increased alkylation with higher concentration
A higher concentration of the alkylating agent drives the reaction to completion. However, very high concentrations can increase off-target modifications.[2]
Table 2: Potential Side Reactions in Cysteine Alkylation with Iodo-Compounds
Side Reaction
Affected Residue(s)
Conditions Favoring the Reaction
Mitigation Strategy
N-terminal Alkylation
N-terminal α-amino group
Higher pH (>8.5)
Optimize pH to 7.5-8.0.
Lysine Alkylation
ε-amino group of Lysine
Higher pH (>8.5), high reagent concentration
Optimize pH and use the lowest effective reagent concentration.[2]
Histidine Alkylation
Imidazole ring of Histidine
Higher pH, prolonged reaction times
Control pH and reaction time.
Methionine Alkylation
Thioether of Methionine
Can occur under various conditions
Be aware of this potential modification during data analysis, especially in mass spectrometry-based proteomics.[1]
Experimental Protocols
The following protocols are adapted from established methods for cysteine alkylation using iodoacetamide and can be used as a starting point for bioconjugation with (S)-Methyl 2-Boc-amino-3-iodopropionate.[1][2] Optimization will be necessary for specific peptides or proteins.
Protocol 1: In-Solution Alkylation of a Cysteine-Containing Peptide
This protocol is suitable for the modification of purified peptides in a solution.
Materials:
Cysteine-containing peptide
(S)-Methyl 2-Boc-amino-3-iodopropionate
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
Phosphate-buffered saline (PBS) or Tris buffer (pH 7.5-8.0)
Dimethyl sulfoxide (DMSO) or other suitable organic solvent for dissolving the alkylating agent
Desalting column or reverse-phase HPLC for purification
Procedure:
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer (e.g., 100 mM Tris, pH 8.0) to a final concentration of 1-5 mg/mL.
Reduction of Disulfide Bonds: Add a fresh solution of TCEP to the peptide solution to a final concentration of 5-10 mM. Incubate at room temperature for 30 minutes to ensure all disulfide bonds are reduced. If using DTT, a higher concentration (e.g., 20 mM) may be required.
Preparation of Alkylating Agent: Prepare a stock solution of (S)-Methyl 2-Boc-amino-3-iodopropionate in DMSO at a concentration of 100 mM.
Alkylation Reaction: Add the (S)-Methyl 2-Boc-amino-3-iodopropionate stock solution to the reduced peptide solution to achieve a 10 to 20-fold molar excess of the alkylating agent over the peptide.
Incubation: Incubate the reaction mixture in the dark (iodo-compounds can be light-sensitive) at room temperature for 1-2 hours with gentle agitation. The optimal reaction time should be determined empirically.
Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol such as β-mercaptoethanol or an excess of DTT can be added to react with any remaining alkylating agent.
Purification: Purify the modified peptide from excess reagents and byproducts using a desalting column or by reverse-phase HPLC.
Analysis: Confirm the modification and assess the purity of the final product by mass spectrometry (e.g., LC-MS).
Protocol 2: On-Resin Alkylation of a Cysteine-Containing Peptide during Solid-Phase Peptide Synthesis (SPPS)
This protocol allows for the site-specific modification of a cysteine residue while the peptide is still attached to the solid support.
Materials:
Peptide-resin containing a cysteine residue with a free thiol group
(S)-Methyl 2-Boc-amino-3-iodopropionate
N,N-Diisopropylethylamine (DIPEA)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Procedure:
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
Deprotection of Cysteine (if necessary): If the cysteine side chain is protected (e.g., with a Trityl group), perform the appropriate deprotection step according to standard SPPS protocols. Ensure complete removal of the protecting group.
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove any residual deprotection reagents.
Preparation of Alkylation Solution: In a separate vial, dissolve (S)-Methyl 2-Boc-amino-3-iodopropionate (5-10 equivalents relative to the resin loading) and DIPEA (5-10 equivalents) in DMF.
Alkylation Reaction: Add the alkylation solution to the swollen peptide-resin.
Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored using a small sample of the resin cleaved and analyzed by mass spectrometry.
Washing: After the reaction is complete, drain the alkylation solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents.
Further Synthesis or Cleavage: The modified peptide can then be subjected to further amino acid couplings or cleaved from the resin using standard procedures.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical logic of the bioconjugation reaction and a typical experimental workflow for protein modification and analysis.
Caption: Chemical logic of cysteine S-alkylation.
Caption: General workflow for protein bioconjugation and analysis.
Synthesis of Bioactive Peptides Utilizing (S)-Methyl 2-Boc-amino-3-iodopropionate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of bioactive peptides using (S)-Methyl 2-Boc-amino-3-iodopropionate. This...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive peptides using (S)-Methyl 2-Boc-amino-3-iodopropionate. This versatile building block serves as a precursor to incorporate the non-natural amino acid β-iodo-alanine into peptide chains, offering a valuable tool for developing novel therapeutic and diagnostic peptides. The presence of the iodine atom allows for various applications, including radiolabeling for imaging studies and as a handle for further chemical modifications to enhance biological activity or stability.
Overview and Applications
(S)-Methyl 2-Boc-amino-3-iodopropionate is a protected amino acid derivative that, after hydrolysis of its methyl ester, can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies. The resulting β-iodo-alanine residue can significantly influence the peptide's conformational properties and biological activity.
Key Applications:
Radiolabeling: The iodine atom can be readily exchanged with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) and other imaging techniques.[1][2]
Introduction of Non-Natural Side Chains: The carbon-iodine bond serves as a versatile synthetic handle for introducing a wide array of functionalities through cross-coupling reactions, enabling the creation of peptides with novel side chains and potentially enhanced biological properties.
Structural Probes: The heavy iodine atom can be used as a probe in X-ray crystallography to aid in structure determination.
Modulation of Bioactivity: The incorporation of a β-amino acid can alter the peptide's backbone conformation, leading to changes in receptor binding affinity and resistance to enzymatic degradation.
Experimental Protocols
Synthesis of N-(tert-Butoxycarbonyl)-β-iodo-L-alanine (Boc-β-iodo-Ala-OH)
(S)-Methyl 2-Boc-amino-3-iodopropionate must first be converted to its corresponding carboxylic acid to be used in standard peptide coupling reactions.
Protocol: Hydrolysis of (S)-Methyl 2-Boc-amino-3-iodopropionate
Dissolution: Dissolve (S)-Methyl 2-Boc-amino-3-iodopropionate in a suitable solvent mixture, such as methanol and water (e.g., 3:1 v/v).
Saponification: Add a stoichiometric amount (typically 1.1 to 1.5 equivalents) of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
Work-up:
Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).
Extract the aqueous layer with an organic solvent such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure to obtain the crude Boc-β-iodo-Ala-OH. The product can be further purified by column chromatography on silica gel if necessary.
Solid-Phase Peptide Synthesis (SPPS) of a Bioactive Peptide Containing β-iodo-alanine
This protocol outlines the general steps for incorporating Boc-β-iodo-Ala-OH into a peptide sequence using a standard Boc-SPPS strategy on a Merrifield resin.
Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H₂O)
Protocol:
Resin Preparation: Swell the Merrifield resin in DCM in a reaction vessel.
Attachment of the First Amino Acid:
Couple the first Boc-protected amino acid to the resin as its cesium salt for efficient esterification.
Boc-SPPS Cycle for Peptide Elongation:
Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of TFA in DCM (e.g., 25-50% v/v).
Washing: Wash the resin thoroughly with DCM and then with DMF.
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DMF or DCM.
Coupling:
Pre-activate the next Boc-protected amino acid (including Boc-β-iodo-Ala-OH) with a coupling reagent (e.g., DCC/HOBt or HBTU/DIEA) in DMF.
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed until completion (monitored by a qualitative test such as the Kaiser test).
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection:
After the final coupling step, wash the resin-bound peptide and dry it under vacuum.
Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a strong acid cleavage cocktail (e.g., anhydrous HF with a scavenger like anisole, or a TFA-based cocktail such as TFA/triisopropylsilane/water).
Peptide Precipitation and Purification:
Precipitate the cleaved peptide in cold diethyl ether.
Collect the crude peptide by centrifugation or filtration.
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (MS) and analytical RP-HPLC.
Quantitative Data
The following table summarizes typical quantitative data that can be expected during the synthesis of a model tripeptide containing β-iodo-alanine. Actual yields and purities will vary depending on the specific peptide sequence, coupling efficiency, and purification methods.
Step
Parameter
Typical Value
Boc-β-iodo-Ala-OH Synthesis
Yield
70-85%
Purity (after purification)
>98%
SPPS of Model Tripeptide
Coupling Efficiency (per step)
>99%
Crude Peptide Yield
60-80%
Purity (crude)
50-70%
Purified Peptide
Final Yield
20-40%
Purity (final)
>95%
Visualizations
Caption: Workflow for the synthesis of a bioactive peptide using (S)-Methyl 2-Boc-amino-3-iodopropionate.
Caption: The iterative cycle of Boc solid-phase peptide synthesis (SPPS).
Signaling Pathways and Logical Relationships
The specific signaling pathway targeted by a bioactive peptide synthesized with β-iodo-alanine will depend on the peptide's sequence and overall structure. For instance, if the peptide is an analog of a known neuropeptide, it might interact with G-protein coupled receptors (GPCRs) to modulate downstream signaling cascades.
Caption: Example of a signaling pathway modulated by a bioactive peptide.
By following these protocols and considering the potential applications, researchers can effectively utilize (S)-Methyl 2-Boc-amino-3-iodopropionate to synthesize novel and potent bioactive peptides for a wide range of scientific and therapeutic purposes.
Technical Support Center: Troubleshooting (S)-Methyl 2-Boc-amino-3-iodopropionate Coupling Reactions
Welcome to the technical support center for (S)-Methyl 2-Boc-amino-3-iodopropionate coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and so...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for (S)-Methyl 2-Boc-amino-3-iodopropionate coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of novel amino acid derivatives via palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed coupling reactions for (S)-Methyl 2-Boc-amino-3-iodopropionate?
(S)-Methyl 2-Boc-amino-3-iodopropionate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond. The most commonly employed reactions include:
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or esters. This is a versatile method known for its tolerance of a wide range of functional groups.
Sonogashira Coupling: For the creation of a carbon-carbon bond with terminal alkynes.
Heck Coupling: For the reaction with alkenes to form substituted alkenes.
Stille Coupling: For the coupling with organostannanes (organotin compounds). While effective, the toxicity of tin reagents is a significant drawback.
Q2: Are there any stability concerns with the Boc protecting group or the methyl ester under typical cross-coupling conditions?
The tert-butoxycarbonyl (Boc) protecting group is generally stable to the basic conditions used in many coupling reactions.[1][2] However, very strong bases or high temperatures might lead to side reactions.[3] The methyl ester group can be sensitive to hydrolysis, especially in the presence of strong aqueous bases and elevated temperatures. It is advisable to use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and to keep the reaction temperature as low as possible to prevent ester cleavage.[4]
Q3: What are the first steps I should take when a coupling reaction with (S)-Methyl 2-Boc-amino-3-iodopropionate fails or gives low yield?
When troubleshooting a challenging coupling reaction, a systematic approach is key. Start by verifying the integrity of your starting materials and reagents. Ensure that the (S)-Methyl 2-Boc-amino-3-iodopropionate is pure and that your coupling partner, catalyst, ligand, base, and solvent are of high quality and anhydrous (where required). Degassing the reaction mixture to remove oxygen is also a critical step, as oxygen can deactivate the palladium catalyst.[5]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of (S)-Methyl 2-Boc-amino-3-iodopropionate with an arylboronic acid is giving a very low yield or no product at all. What are the possible causes and how can I optimize the reaction?
Answer: Low or no product formation in a Suzuki-Miyaura coupling can stem from several factors, including catalyst deactivation, poor catalyst/ligand combination, or inappropriate base or solvent selection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Optimization Strategies:
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For sterically hindered or electron-rich/poor coupling partners, more sophisticated ligands may be required. Buchwald and Fu have developed a range of effective phosphine ligands for challenging Suzuki couplings.[6]
Base and Solvent System: The base not only facilitates the transmetalation step but can also affect the stability of the substrate and product. A screening of bases and solvents is often beneficial. Aqueous conditions are common in Suzuki reactions, but care must be taken to avoid ester hydrolysis.[4]
Temperature: While many Suzuki couplings proceed at room temperature, some may require heating to overcome the activation energy barrier. However, excessive heat can lead to degradation of the catalyst or starting materials.
Illustrative Data for Catalyst/Ligand Screening:
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temperature (°C)
Yield (%)
Pd(PPh₃)₄ (5)
-
K₂CO₃ (2)
Toluene/H₂O (4:1)
80
35
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (3)
Dioxane/H₂O (4:1)
100
85
Pd₂(dba)₃ (2)
XPhos (4)
Cs₂CO₃ (2)
THF/H₂O (4:1)
60
92
This is illustrative data based on general principles of Suzuki-Miyaura couplings and may not represent actual experimental results.
To an oven-dried flask, add (S)-Methyl 2-Boc-amino-3-iodopropionate (1 equiv.), the arylboronic acid (1.2 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
The flask is evacuated and backfilled with argon three times.
Add anhydrous THF and a solution of Cs₂CO₃ (2 equiv.) in degassed water.
The reaction mixture is stirred at 60 °C and monitored by TLC or LC-MS.
Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography.
Issue 2: Dehalogenation of (S)-Methyl 2-Boc-amino-3-iodopropionate
Question: I am observing a significant amount of the dehalogenated product, (S)-Methyl 2-Boc-aminopropionate, in my coupling reaction. What causes this side reaction and how can it be minimized?
Answer: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings, particularly with iodoarenes and iodoalkanes.[7][8][9] It can be caused by various factors, including the presence of reducing agents in the reaction mixture or a competing reaction pathway involving a palladium-hydride species.
Logical Relationship of Dehalogenation:
Caption: Simplified pathway leading to dehalogenation side product.
Strategies to Minimize Dehalogenation:
Choice of Base: Some bases or their byproducts can act as hydride donors. Using a non-coordinating, anhydrous base like Cs₂CO₃ or K₃PO₄ can be beneficial.
Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Some solvents can be a source of hydrogen atoms.
Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over dehalogenation.[10]
Protecting Group on Nitrogen: In some cases, the nature of the nitrogen protecting group can influence the propensity for dehalogenation. For pyrrole derivatives, N-Boc protection was shown to suppress dehalogenation.[11]
Issue 3: Homocoupling of the Coupling Partner in Sonogashira Reactions
Question: My Sonogashira coupling is producing a significant amount of the alkyne homocoupling (Glaser coupling) product. How can I suppress this side reaction?
Answer: The homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[5]
Strategies to Minimize Alkyne Homocoupling:
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. Running the reaction under a strict inert atmosphere (argon or nitrogen) is crucial.
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Many modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[12][13]
Amine Base: The choice of amine base can influence the rate of homocoupling. Less hindered amines are sometimes more prone to promoting this side reaction.
Dilute Hydrogen Atmosphere: In some cases, carrying out the reaction under a dilute hydrogen atmosphere has been shown to drastically reduce homocoupling.[5]
Illustrative Data for Sonogashira Condition Optimization:
Pd Catalyst (mol%)
Cu(I) Source (mol%)
Base (equiv.)
Solvent
Atmosphere
Homocoupling (%)
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N (3)
THF
Argon
25
Pd(PPh₃)₄ (5)
CuI (10)
Diisopropylamine (3)
DMF
Argon (degassed)
15
Pd(OAc)₂ (2) / XPhos (4)
None
Cs₂CO₃ (2)
Dioxane
Argon (rigorously degassed)
< 5
This is illustrative data based on general principles of Sonogashira couplings and may not represent actual experimental results.
To a Schlenk flask, add (S)-Methyl 2-Boc-amino-3-iodopropionate (1 equiv.), the terminal alkyne (1.2 equiv.), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).
The flask is subjected to three cycles of evacuation and backfilling with argon.
Anhydrous dioxane and Cs₂CO₃ (2 equiv.) are added under argon.
The reaction mixture is stirred at the desired temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS.
Upon completion, the reaction is worked up by filtering through a pad of celite, concentrating the filtrate, and purifying the residue by column chromatography.
By systematically addressing these common issues, researchers can significantly improve the success rate of their coupling reactions with (S)-Methyl 2-Boc-amino-3-iodopropionate, enabling the efficient synthesis of novel and complex amino acid derivatives.
Technical Support Center: Synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester
Welcome to the technical support center for the synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized e...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help researchers, scientists, and drug development professionals improve synthesis yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester?
A1: The most widely cited and reliable method is a two-step process starting from N-(tert-butoxycarbonyl)-L-serine methyl ester. The first step involves the tosylation of the hydroxyl group, followed by a Finkelstein reaction where the tosylate is displaced by iodide.[1]
Q2: My yield for the iodination step is consistently low. What are the most likely causes?
A2: Low yields in the Finkelstein reaction step are often due to incomplete reaction or the formation of by-products. Key factors to control are reaction temperature and duration. Heating the reaction mixture can lead to significant by-product formation and a poor mass balance.[1] Extending the reaction time at room temperature is generally more effective.
Q3: How critical is the purity of the reagents used in this synthesis?
A3: Reagent purity is crucial for optimal yield and minimizing side reactions. For the tosylation step, it is recommended to use freshly recrystallized p-toluenesulfonyl chloride (TsCl).[1] The starting material, N-(tert-butoxycarbonyl)-L-serine methyl ester, should also be of high purity.[1][2] For the iodination step, sodium iodide (NaI) should be thoroughly dried before use.[1]
Q4: How can I effectively monitor the progress of the reactions?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring both the tosylation and iodination steps. For the iodination of the tosylated intermediate, a typical mobile phase is a 3:1 mixture of petroleum ether and ethyl acetate. In this system, the Rf value for the starting tosylate is approximately 0.24, while the desired iodo-product has an Rf of about 0.60.[1]
Q5: What are the key safety precautions to consider during this synthesis?
A5: Standard laboratory safety practices should be followed. Methyl iodide, which can be used to prepare the starting material, is toxic and a suspected carcinogen and must be handled in a well-ventilated fume hood.[2] Dichloromethane is a volatile solvent and should also be used in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem
Potential Cause
Suggested Solution
Low Yield in Tosylation Step
Incomplete reaction due to inactive reagents or insufficient reaction time.
Use freshly recrystallized p-toluenesulfonyl chloride.[1] Ensure all reagents are added at 0°C and allow the reaction to proceed for the recommended time (e.g., 2 hours at 0°C).[1]
Low Yield in Iodination Step
1. Reaction temperature is too high, causing by-product formation.[1]2. Incomplete reaction.[1]3. Moisture in the reaction.
1. Maintain the reaction at room temperature. Avoid heating or refluxing in acetone.[1]2. Stir the reaction for a longer duration (3-4 days). Consider adding a second portion of NaI after 3 days to drive the reaction to completion.[1]3. Use ACS Reagent grade acetone and ensure the sodium iodide is thoroughly dried under vacuum before use.[1]
Product is an oil, not a solid
Impurities are present, inhibiting crystallization.
Ensure the work-up procedure is followed correctly, including the wash with sodium thiosulfate to remove excess iodine.[1] For recrystallization, dissolve the crude product in a minimal amount of hot petroleum ether. If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation.[1]
Multiple spots on TLC after iodination
Formation of elimination by-products (dehydroalanine derivatives) or other side reactions.
This is often caused by elevated temperatures. Strictly maintain the reaction at room temperature and ensure it is protected from light.[1]
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the synthesis pathway and a logical approach to troubleshooting common issues.
Caption: Overall two-step synthesis workflow.
Caption: Troubleshooting decision tree for low yield.
Detailed Experimental Protocols
The following protocols are adapted from a verified Organic Syntheses procedure.[1]
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester
Reagent
Molar Eq.
Amount (for 119 mmol scale)
Purpose
N-Boc-L-serine methyl ester
1.0
26.1 g
Starting Material
Dichloromethane (CH2Cl2)
-
250 mL
Solvent
4-Dimethylaminopyridine (DMAP)
0.05
0.700 g
Catalyst
Trimethylamine HCl (Me3NHCl)
0.1
1.1 g
Additive
p-Toluenesulfonyl chloride (TsCl)
1.0
22.7 g
Tosylating Agent
Triethylamine (Et3N)
1.0
17 mL
Base
Methodology:
Charge a 500-mL round-bottomed flask with N-(tert-butoxycarbonyl)-L-serine methyl ester (26.1 g, 119 mmol) and 200 mL of dichloromethane.
Add a solution of triethylamine (17 mL, 119 mmol) in 50 mL of dichloromethane dropwise over 40 minutes, maintaining the temperature at 0°C.
Stir the resulting slurry at 0°C for 2 hours.
Pour the reaction mixture into a mixture of ice (100 mL), water (100 mL), and 2M HCl (50 mL).
Extract the aqueous layer with dichloromethane (100 mL).
Combine the organic layers, wash with brine (2 x 60 mL), dry over magnesium sulfate, and concentrate by rotary evaporation.
The resulting solid can be purified by recrystallization to yield the tosylated product (typical yield: 64-69%).
Protocol 2: Synthesis of N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester
Reagent
Molar Eq.
Amount (for 74.0 mmol scale)
Purpose
N-Boc-O-tosyl-L-serine methyl ester
1.0
27.8 g
Starting Material
Acetone
-
160 mL
Solvent
Sodium Iodide (NaI)
1.2 + 0.3
13.4 g + 3.3 g
Iodide Source
Methodology:
Charge a 250-mL round-bottomed flask with N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (27.8 g, 74.0 mmol) and 160 mL of acetone.
Stir the solution at room temperature and add sodium iodide (13.4 g, 89.0 mmol) in one portion.
Wrap the flask in aluminum foil to protect it from light and stir at room temperature for 3 days.
After 3 days, add an additional portion of sodium iodide (3.3 g, 22 mmol) and continue stirring for one more day.
Filter the reaction mixture through a sintered glass funnel and wash the collected solid with acetone.
Concentrate the filtrate by rotary evaporation.
Partition the residual yellow oil between diethyl ether (150 mL) and 1M sodium thiosulfate solution (60 mL) to remove residual iodine.
Separate the layers and wash the organic layer with water and brine, then dry over magnesium sulfate and concentrate.
Recrystallize the crude solid from hot petroleum ether (bp 35-45°C). Cool first to room temperature, then to 0°C, and finally to -20°C for 1 hour to maximize crystal formation.
Collect the white to pale yellow crystals by suction filtration to yield the final product (typical yield: 80-82%).[1]
Technical Support Center: Purification of Crude (S)-Methyl 2-Boc-amino-3-iodopropionate
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (S)-Methyl 2...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (S)-Methyl 2-Boc-amino-3-iodopropionate. This guide will address common issues encountered during experimental work, offering detailed methodologies and data-driven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for (S)-Methyl 2-Boc-amino-3-iodopropionate during purification and storage?
A1: (S)-Methyl 2-Boc-amino-3-iodopropionate has two primary stability concerns:
Acid Sensitivity of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions. Exposure to strong acids, or even prolonged exposure to milder acids like silica gel or acidic solvents (e.g., eluents containing trifluoroacetic acid), can lead to premature deprotection.[1]
Potential for Deiodination: The carbon-iodine bond can be susceptible to cleavage, leading to the formation of the corresponding alanine derivative as an impurity. This can be influenced by factors such as exposure to light, certain nucleophiles, or harsh reaction/purification conditions. The compound should be protected from light during storage.[2][3]
Q2: What are the most common impurities I should expect in my crude (S)-Methyl 2-Boc-amino-3-iodopropionate?
A2: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:
Unreacted Starting Materials: Such as N-Boc-L-serine methyl ester.[4]
Residual Iodine: If elemental iodine was used in the synthesis, it might persist in the crude product, giving it a brownish color.
Solvents from Workup: Residual solvents like ethyl acetate or dichloromethane can impact crystallization.[4]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexane. Visualization can be achieved using:
UV Light (254 nm): The product and many aromatic impurities will appear as dark spots on a fluorescent background.[5][6]
Iodine Staining: Placing the TLC plate in a chamber with iodine crystals will reveal organic compounds as yellow-brown spots.[6][7][8] This method is particularly effective for unsaturated and aromatic compounds.[7]
Ninhydrin Stain: This stain is excellent for detecting free amino groups. If the Boc group has been removed, the resulting primary amine will stain (often purple or yellow). The Boc-protected amine may also be visualized with heating.[7]
Troubleshooting Guides
Issue 1: Crude product is a persistent oil and will not solidify.
This is a common issue with Boc-protected amino acids and their esters.
Possible Cause
Troubleshooting Step
Expected Outcome
Residual Solvent
Dry the crude oil under high vacuum, possibly with gentle heating (40-50 °C), to remove any remaining solvents from the workup.[4]
The oil becomes more viscous or solidifies upon complete solvent removal.
Inhibition of Crystallization by Impurities
Trituration: Stir the oil vigorously with a non-polar solvent in which the product is poorly soluble, such as n-hexane or diethyl ether.[9]
The oil may convert to a solid precipitate which can be filtered.
Supersaturation without Nucleation
Seeding: If a small amount of solid product is available, add a seed crystal to the oil to induce crystallization.[9]
Crystallization is initiated and propagates through the bulk of the oil.
Unsuitable Solvent System for Crystallization
Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system. Common systems for Boc-amino esters include ethyl acetate/hexane or diethyl ether/petroleum ether.[10]
A crystalline solid is obtained upon slow cooling.
Issue 2: Brown or purple discoloration of the crude or purified product.
This typically indicates the presence of elemental iodine.
Possible Cause
Troubleshooting Step
Expected Outcome
Residual Iodine from Synthesis
During the aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.
The organic layer becomes colorless as the iodine is reduced to iodide and extracted into the aqueous phase.
Iodine Adsorbed to the Product
If the color persists after workup, the product can be dissolved in an organic solvent and washed again with sodium thiosulfate solution.
The purified product is a white to pale yellow solid.
Issue 3: Product shows signs of decomposition on silica gel during flash chromatography.
This could be due to the acidic nature of silica gel causing deprotection of the Boc group or deiodination.
Possible Cause
Troubleshooting Step
Expected Outcome
Acidity of Silica Gel
Neutralize Silica: Prepare a slurry of silica gel in the mobile phase containing a small amount of a neutralizer like triethylamine (~0.5%) before packing the column.
Decomposition is minimized, leading to a higher yield of the pure product.
Prolonged Contact Time
Optimize Chromatography: Use a slightly more polar mobile phase to decrease the retention time of the product on the column. Ensure the chromatography is run efficiently without unnecessary delays.
Reduced contact time with the stationary phase minimizes degradation.
Instability of the C-I Bond
Use Alternative Adsorbents: Consider using a less acidic stationary phase like neutral alumina for chromatography.
The product is more stable during the purification process.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.
TLC Analysis: Determine an appropriate mobile phase using TLC. A good starting point for (S)-Methyl 2-Boc-amino-3-iodopropionate is a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane).[10]
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen mobile phase.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
Elution: Elute the column with the chosen mobile phase, collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This method is effective for obtaining highly pure crystalline material if the crude product is already of reasonable purity.
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate, diethyl ether) with gentle warming. A good solvent is one in which the compound is soluble when hot but sparingly soluble when cold.
Induce Crystallization: Slowly add a "poor" solvent (e.g., hexane, petroleum ether) in which the product is insoluble, until the solution becomes cloudy.[10]
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: General workflow for the purification of crude (S)-Methyl 2-Boc-amino-3-iodopropionate.
Caption: Decision-making flowchart for initial troubleshooting of the crude product.
Stability and storage issues of (S)-Methyl 2-Boc-amino-3-iodopropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of (S)-Methyl 2-Boc-amino-3-iodopropionate. This resource is intended for researcher...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of (S)-Methyl 2-Boc-amino-3-iodopropionate. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of (S)-Methyl 2-Boc-amino-3-iodopropionate.
Issue 1: Compound shows signs of degradation upon receipt or after a short storage period.
Question: I received my vial of (S)-Methyl 2-Boc-amino-3-iodopropionate and it appears discolored (e.g., yellowish or brownish), or my initial analysis (e.g., NMR, LC-MS) shows impurities. What could be the cause and how can I verify the compound's integrity?
Answer: Discoloration can be an initial sign of degradation. (S)-Methyl 2-Boc-amino-3-iodopropionate is sensitive to light, heat, and acidic conditions. Improper handling during shipping or storage, even for a short period, can initiate degradation.
Troubleshooting Steps:
Verify Storage Conditions: Immediately ensure the compound is stored at the recommended temperature and protected from light.
Perform Quality Control Analysis:
HPLC Analysis: Run a High-Performance Liquid Chromatography (HPLC) analysis to assess the purity of the compound. A well-resolved chromatogram should show a major peak corresponding to the intact compound. The presence of multiple smaller peaks may indicate degradation products.
NMR Spectroscopy: Acquire a ¹H NMR spectrum. Look for the characteristic peaks of the Boc group (a singlet around 1.4 ppm) and the methyl ester (a singlet around 3.7 ppm). The appearance of new, unidentifiable peaks could signify degradation.
Mass Spectrometry (MS): Use LC-MS to identify the molecular weight of the main component and any impurities. This can help in identifying potential degradation products.
Issue 2: Inconsistent results in reactions involving (S)-Methyl 2-Boc-amino-3-iodopropionate.
Question: I am using (S)-Methyl 2-Boc-amino-3-iodopropionate in my synthesis, but I am getting variable yields and unexpected side products. Could this be related to the stability of the starting material?
Answer: Yes, the stability of (S)-Methyl 2-Boc-amino-3-iodopropionate is crucial for reproducible experimental outcomes. If the compound has started to degrade, the presence of impurities can interfere with your reaction.
Troubleshooting Steps:
Assess Purity Before Use: Always assess the purity of the compound by HPLC or NMR before setting up a reaction, especially if the vial has been opened multiple times or stored for an extended period.
Consider Potential Degradation Pathways:
Deiodination: The carbon-iodine bond can be labile, leading to the formation of the corresponding alanine derivative. This is more likely to occur in the presence of light or reducing agents.
Boc Deprotection: The Boc group is sensitive to acidic conditions. Trace amounts of acid in your reaction mixture or solvents can lead to premature deprotection of the amine.[1][2]
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of moisture and either acid or base.[3]
Purify if Necessary: If impurities are detected, consider purifying the compound by flash chromatography before use.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for (S)-Methyl 2-Boc-amino-3-iodopropionate?
A1: For long-term storage, it is recommended to store the compound at -20°C or -80°C, protected from light.[4] For short-term storage, 2-8°C is acceptable, but always with light protection. The solid compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Q2: How should I handle the compound upon opening the vial?
A2: Allow the vial to warm to room temperature before opening to prevent condensation of moisture inside. Handle the compound in a controlled environment, preferably in a glove box or under a stream of inert gas. Minimize its exposure to ambient light.
Q3: Can I store (S)-Methyl 2-Boc-amino-3-iodopropionate in solution?
A3: It is generally not recommended to store the compound in solution for extended periods. If you need to prepare a stock solution, use a dry, aprotic solvent and store it at -20°C or -80°C under an inert atmosphere.[4] Use the solution as quickly as possible. The stability in solution is highly dependent on the solvent and storage conditions.
Stability and Degradation
Q4: What are the main degradation pathways for (S)-Methyl 2-Boc-amino-3-iodopropionate?
A4: The primary potential degradation pathways include:
Photodegradation: The carbon-iodine bond is susceptible to cleavage upon exposure to light, which can lead to the formation of radical species and subsequent decomposition.
Acid-catalyzed Deprotection: The Boc group can be removed under acidic conditions, even trace amounts, yielding the free amine.[1][5]
Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid in the presence of water, and this process is accelerated by acidic or basic conditions.[3]
Dehydrohalogenation: Under basic conditions, elimination of HI can occur to form the corresponding dehydroalanine derivative.
Q5: How can I monitor the stability of the compound over time?
A5: A stability-indicating HPLC method is the most effective way to monitor the purity of the compound over time. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. Regular analysis of a stored sample will allow you to track its purity.
Data Presentation
Table 1: Recommended Storage Conditions for (S)-Methyl 2-Boc-amino-3-iodopropionate
Storage Type
Temperature
Atmosphere
Light Protection
Long-term
-20°C to -80°C
Inert Gas (Argon/Nitrogen)
Required (e.g., amber vial)
Short-term
2-8°C
Inert Gas (Argon/Nitrogen)
Required (e.g., amber vial)
In Solution
-20°C to -80°C
Inert Gas (Argon/Nitrogen)
Required (e.g., amber vial)
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol outlines a general HPLC method that can be adapted to assess the purity of (S)-Methyl 2-Boc-amino-3-iodopropionate.
Instrumentation: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 0.1% Trifluoroacetic acid (TFA) in water
B: 0.1% TFA in acetonitrile
Gradient:
0-5 min: 95% A, 5% B
5-25 min: Linear gradient to 5% A, 95% B
25-30 min: 5% A, 95% B
30-35 min: Linear gradient to 95% A, 5% B
35-40 min: 95% A, 5% B
Flow Rate: 1.0 mL/min
Detection Wavelength: 210 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve a small amount of the compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol can be used to investigate the stability of the compound under various stress conditions.
Sample Preparation: Prepare solutions of (S)-Methyl 2-Boc-amino-3-iodopropionate (approx. 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water mixture).
Stress Conditions:
Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.
Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
Thermal: Incubate the solid compound at 80°C for 48 hours.
Photolytic: Expose the solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period, alongside a dark control.[6][7]
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and analyze by the HPLC method described in Protocol 1 to determine the percentage of degradation.
Mandatory Visualization
Caption: Workflow for a forced degradation study of (S)-Methyl 2-Boc-amino-3-iodopropionate.
Optimizing reaction conditions for iodinated amino acid derivatives
Welcome to the Technical Support Center for Optimizing Reaction Conditions for Iodinated Amino Acid Derivatives. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist re...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for Optimizing Reaction Conditions for Iodinated Amino Acid Derivatives. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and handling of iodinated amino acid derivatives.
Problem 1: Low or No Reaction Yield
Question: I am getting a very low yield, or the reaction is not proceeding at all. What are the possible causes and solutions?
Answer:
Low yields in iodination reactions can stem from several factors related to reagents, reaction conditions, and the substrate itself.
Poor Reagent Reactivity: The choice of iodinating agent is critical. Molecular iodine (I₂) has relatively low reactivity with many aromatic systems unless a strong activating group is present on the amino acid derivative.[1]
Solution: Switch to a more reactive iodinating agent such as N-Iodosuccinimide (NIS) or use additives like silver salts (e.g., AgNO₃) which can act as Lewis acids to generate more reactive iodine species.[1] For nucleophilic substitution reactions, a Cu¹⁺-assisted approach can significantly increase yields.[2]
Sub-optimal Temperature: The reaction may require a specific temperature range to overcome the activation energy barrier without degrading the reactants or products.
Solution: If the reaction is slow or not starting at room temperature, consider gradually increasing the temperature in 10°C increments.[1] Conversely, for highly reactive substrates, lowering the temperature can sometimes improve selectivity and yield.[1] For certain nucleophilic exchange reactions, high temperatures (e.g., 180°C) may be necessary to achieve high yields.[2]
Inappropriate Solvent: The solvent affects the solubility of reagents and the stability of reaction intermediates.[1]
Solution: Screen a variety of solvents. While chlorinated solvents are common, other options like acetonitrile, THF, or even water/THF mixtures can be effective.[1][3] The choice of solvent can be critical for dissolving all components, such as the base.[3]
Incorrect pH: The pH of the reaction medium can influence the reactivity of both the amino acid and the iodinating species. For example, at pH 6.8, iodine reacts with tyrosine, while at pH 3.2, it primarily reacts with cysteine and tryptophan.[4]
Solution: Adjust and buffer the pH of the reaction mixture. For tyrosine iodination, a slightly alkaline pH is often favorable.
Problem 2: Formation of Side Products and Impurities
Question: My reaction is producing significant amounts of unwanted byproducts, such as di-iodinated compounds or oxidized starting material. How can I improve selectivity?
Answer:
The formation of side products is a common issue, especially with highly activated aromatic amino acids.
Over-Iodination: This occurs when the reaction conditions are too harsh, leading to the formation of di- or even tri-iodinated products. This is particularly common with tyrosine and histidine.[5][6]
Solution 1: Control Stoichiometry: Reduce the equivalents of the iodinating agent. Using a 1:1 or slightly higher molar ratio of iodinating agent to the substrate can favor mono-iodination.[1]
Solution 2: Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C) can decrease the reaction rate and improve selectivity for the mono-iodinated product.[1]
Solution 3: Milder Reagents: Switch to a less reactive iodinating agent to reduce the likelihood of multiple additions.[1]
Oxidation of Other Residues: Amino acids like tryptophan, methionine, cysteine, and histidine are susceptible to oxidation under iodinating conditions.[7][8] Tryptophan degradation can occur at a faster rate than tyrosine iodination.[8]
Solution 1: Use Protecting Groups: For peptides containing tryptophan, protection of the indole nitrogen (e.g., N-formylation) can prevent oxidative degradation.[8]
Solution 2: Milder Oxidants: If using an oxidant to generate the iodinating species in situ, select a milder one that does not oxidize sensitive residues.[1]
Solution 3: Post-Reaction Reduction: If methionine is oxidized to methionine sulfoxide, it can sometimes be reversed post-purification using a reducing agent like potassium iodide and ascorbic acid in TFA.[9]
Problem 3: Purification and Stability Issues
Question: I am having difficulty purifying my iodinated amino acid derivative, and it seems to be degrading upon storage. What should I do?
Answer:
Purification and stability are critical for obtaining a usable final product.
Purification Challenges: Iodinated amino acids can be difficult to separate from starting material and byproducts due to similar polarities.
Solution: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a highly effective method for separating tyrosine, monoiodotyrosine, and diiodotyrosine.[10] Thin-Layer Chromatography (TLC) can also be used for separation and analysis.[11]
Compound Instability: Iodinated compounds can be sensitive to light, temperature, and pH. Acidic conditions, in particular, can be problematic.
Solution 1: Hydrolysis Conditions: Avoid acid hydrolysis (e.g., with 6 M HCl) as it can be completely destructive to mono- and diiodotyrosine.[10] Base hydrolysis (e.g., 13.5 M NaOH) has been shown to allow for excellent recovery.[10]
Solution 2: Storage: Store purified iodinated amino acid derivatives in a dark, cold environment (e.g., at -20°C or -80°C) and under an inert atmosphere (like argon or nitrogen) to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: Which amino acid residues are most susceptible to iodination?A: Tyrosine is the most readily iodinated amino acid due to the activating phenolic hydroxyl group. Histidine can also be iodinated at the imidazole ring, though generally at a slower rate than tyrosine.[6][7] Other residues like tryptophan and phenylalanine are less reactive under typical electrophilic iodination conditions.[9] Cysteine's sulfhydryl group can also react with iodine.[4]
Q2: How can I monitor the progress of my iodination reaction?A: You can monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] LC-MS is particularly useful as it can confirm the mass of the desired product and identify any major side products being formed. For radioiodination, autoradiography of TLC plates is a standard method.[11]
Q3: What is the role of a base, like potassium carbonate, in some iodination reactions?A: In electrophilic iodination reactions, a base is often used to deprotonate the phenolic hydroxyl group of tyrosine, forming a more nucleophilic phenoxide ion. This greatly accelerates the rate of electrophilic aromatic substitution. Using a suitable base can significantly improve product yield.[3]
Q4: Can I use these methods for radioiodination?A: Yes, many of the same principles apply. For instance, the Cu¹⁺-assisted nucleophilic exchange method has been optimized for labeling with ¹²³/¹²⁵I, achieving high labeling yields (>98%) and radiochemical purity (>99%).[2] When working with radioactive isotopes, always follow appropriate safety protocols.
Data Presentation
Table 1: Optimization of Reaction Conditions for 2-iodo-L-phenylalanine Synthesis
This table summarizes the optimized parameters for the Cu¹⁺-assisted synthesis of 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine, which increased the yield from 39% to over 74%.[2]
Parameter
Optimized Value
Temperature
180 °C
Reaction Time
24 hours
2-bromo-L-phenylalanine
61 mM
Sodium Iodide (NaI)
485 mM
Copper(I) Sulfate (CuSO₄)
10 mM
Tin(II) Sulfate (SnSO₄)
90 mM
Citric Acid (C₆H₈O₇)
90 mM
Salicylic Acid (C₇H₆O₄)
100 mM
Final Yield
> 74%
Experimental Protocols
Protocol 1: General Electrophilic Iodination of an Activated Aromatic Amino Acid Derivative (e.g., Tyrosine) using NIS
This protocol is adapted from general procedures for electrophilic aromatic iodination.[1]
Materials:
N-Boc-L-tyrosine methyl ester (or other protected tyrosine derivative)
N-Iodosuccinimide (NIS)
Acetonitrile (or other suitable solvent like DCM, THF)
Trifluoroacetic acid (TFA, optional catalyst)
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Magnetic stir bar and reaction vial
Procedure:
Initial Setup: To a clean, dry reaction vial, add the protected tyrosine derivative (1.0 mmol, 1.0 equiv.) and a magnetic stir bar.
Solvent Addition: Add the chosen solvent (e.g., acetonitrile, 10 mL). Stir until the starting material is fully dissolved.
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 mmol, 1.1 equiv.). If using an acid catalyst, add it at this stage (e.g., TFA, 0.1 mmol, 10 mol%).
Reaction Execution: Stir the mixture at room temperature. Protect the reaction from light by wrapping the vial in aluminum foil.
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes until the starting material is consumed.
Work-up: Once complete, quench the reaction by adding 10% aqueous sodium thiosulfate solution to remove excess iodine. Extract the product with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Cu¹⁺-Assisted Nucleophilic Iodination of 2-bromo-L-phenylalanine
This protocol is based on the optimized synthesis of 2-iodo-L-phenylalanine.[2]
Materials:
2-bromo-L-phenylalanine
Sodium Iodide (NaI)
Copper(I) Sulfate (CuSO₄)
Tin(II) Sulfate (SnSO₄)
Citric Acid
Salicylic Acid
High-pressure reaction vessel or sealed tube
Oven or heating block
Procedure:
Reagent Preparation: In a high-pressure reaction vessel, combine 2-bromo-L-phenylalanine (61 mM), NaI (485 mM), CuSO₄ (10 mM), SnSO₄ (90 mM), citric acid (90 mM), and salicylic acid (100 mM).
Reaction Execution: Seal the vessel tightly. Place it in a preheated oven or heating block set to 180°C.
Incubation: Allow the reaction to proceed for 24 hours.
Cooling and Work-up: After 24 hours, carefully remove the vessel from the heat source and allow it to cool completely to room temperature before opening.
Purification: The product, 2-iodo-L-phenylalanine, can be purified using methods such as high-performance liquid chromatography (HPLC) to achieve high purity. Quality control should be performed using ¹H-NMR and mass spectrometry.[2]
Visualizations
Experimental and Troubleshooting Workflow
This diagram outlines a logical workflow for setting up and troubleshooting an iodination reaction.
Caption: General workflow for optimizing an iodination reaction.
Role of Iodinated Tyrosine in Thyroid Hormone Signaling
This diagram illustrates the biological significance of iodinated tyrosine as the precursor to thyroid hormones and their role in regulating metabolism.
Caption: Synthesis and function of iodinated tyrosine derivatives.
Preventing racemization of (S)-Methyl 2-Boc-amino-3-iodopropionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of (S)-Methyl 2-Boc-amino-3-iodopropionate during experimental...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of (S)-Methyl 2-Boc-amino-3-iodopropionate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (S)-Methyl 2-Boc-amino-3-iodopropionate?
A1: Racemization is the process where a chiral molecule, such as the (S)-enantiomer of Methyl 2-Boc-amino-3-iodopropionate, converts into an equal mixture of both its (S)- and (R)-enantiomers.[1] This is a significant issue in drug development and peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the stereochemistry of its constituent amino acids.[2] The presence of the undesired (R)-enantiomer can lead to a product with reduced or no biological activity, and these diastereomeric impurities can be very difficult to remove during purification.[2]
Q2: What is the primary mechanism of racemization for Boc-protected amino acids like this one?
A2: The most common mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, such as Boc-amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[2] This occurs when the carboxyl group is activated by a coupling reagent. The α-proton of the resulting oxazolone is acidic and can be abstracted by a base in the reaction mixture, leading to a loss of chirality.[2] A subsequent nucleophilic attack on the achiral oxazolone can result in both the desired L-L peptide and the undesired D-L diastereomer.[1] Another potential pathway is direct enolization, where a base directly removes the proton from the α-carbon.
Q3: Are all Boc-protected amino acids equally susceptible to racemization?
A3: No, the susceptibility to racemization varies among amino acids. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[3][4] For (S)-Methyl 2-Boc-amino-3-iodopropionate, the presence of an electron-withdrawing iodine atom on the β-carbon can potentially increase the acidity of the α-proton, making it more susceptible to base-catalyzed racemization compared to simpler amino acids like alanine.
Q4: How can I detect and quantify racemization in my sample?
A4: The most common and reliable method for detecting and quantifying racemization is Chiral High-Performance Liquid Chromatography (HPLC) .[2][4] This technique uses a chiral stationary phase to separate the (S)- and (R)-enantiomers, allowing for their quantification. Other methods include Gas Chromatography (GC) after derivatization with a chiral reagent or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[2][5]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
High levels of racemization detected after a coupling reaction.
Inappropriate base selection: Strong, non-hindered bases like triethylamine (TEA) can readily abstract the α-proton.[6]
Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). NMM is often the safest choice for minimizing racemization with sensitive amino acids.[4]
Excess base: Using more base than necessary increases the rate of racemization.
Use the minimum stoichiometric amount of base required for the reaction.
High reaction temperature: Elevated temperatures accelerate the rate of racemization.[2]
Perform the coupling reaction at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.
Prolonged activation/reaction time: Longer exposure of the activated amino acid to basic conditions increases the opportunity for racemization.[2]
Minimize the pre-activation time of the Boc-amino acid before adding the amine component. Monitor the reaction progress to avoid unnecessarily long reaction times.
Choice of coupling reagent: Some coupling reagents are more prone to causing racemization than others.
Use coupling reagents in conjunction with racemization-suppressing additives. Recommended combinations include DIC with HOBt or Oxyma.[2][6]
Racemization observed during storage.
Improper storage conditions: Exposure to light, elevated temperatures, or non-neutral pH can promote racemization over time.
Store (S)-Methyl 2-Boc-amino-3-iodopropionate at the recommended temperature (typically 2-8°C), protected from light, and in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[7][8]
Difficulty in separating enantiomers by chiral HPLC.
Incorrect column or mobile phase: The choice of chiral stationary phase and mobile phase is critical for successful separation.
Consult literature or technical guides for recommended chiral HPLC methods for Boc-protected amino acids. Common chiral stationary phases include those based on polysaccharides or macrocyclic glycopeptides.[9][10]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/HOBt
This protocol describes a general procedure for the solution-phase coupling of (S)-Methyl 2-Boc-amino-3-iodopropionate to an amino acid ester, designed to minimize racemization.
Dissolve (S)-Methyl 2-Boc-amino-3-iodopropionate (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq.) in anhydrous DCM and add NMM (1.1 eq.) to neutralize.
Cool the solution from step 1 to 0°C in an ice bath.
Add DIC (1.1 eq.) to the solution from step 1 and stir for 5 minutes at 0°C.
Add the neutralized amino acid ester solution from step 2 to the activated acid solution from step 4.
Allow the reaction to stir at 0°C for 2 hours and then let it warm to room temperature overnight.
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, filter the reaction mixture to remove diisopropylurea.
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Analyze the enantiomeric purity of the product using chiral HPLC.
Protocol 2: Chiral HPLC Analysis of Racemization
This protocol provides a general method for determining the enantiomeric purity of (S)-Methyl 2-Boc-amino-3-iodopropionate or its coupled products. The exact conditions may need to be optimized for your specific analyte and HPLC system.
Materials:
Sample to be analyzed
HPLC-grade hexane
HPLC-grade isopropanol
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)
Procedure:
Prepare a mobile phase of hexane and isopropanol (e.g., 90:10 v/v). Degas the mobile phase.
Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
Dissolve a small amount of the sample in the mobile phase to prepare a stock solution.
Inject an appropriate volume of the sample solution onto the column.
Run the chromatogram and detect the enantiomers using a UV detector (e.g., at 210-220 nm).
To confirm peak identities, inject analytical standards of the pure (S)- and racemic compounds if available.
Calculate the percentage of each enantiomer based on the peak areas to determine the extent of racemization.
Visualizations
Caption: Racemization mechanism and prevention strategy.
Caption: Troubleshooting workflow for racemization.
Challenges in handling light-sensitive (S)-Methyl 2-Boc-amino-3-iodopropionate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the light-sensitive reagent (S)-Methyl 2-Boc-ami...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the light-sensitive reagent (S)-Methyl 2-Boc-amino-3-iodopropionate.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of (S)-Methyl 2-Boc-amino-3-iodopropionate in experimental settings.
Q1: My solution of (S)-Methyl 2-Boc-amino-3-iodopropionate turned yellow or brown upon dissolution or during a reaction. What is causing this discoloration?
A1: The observed yellow or brown color is a strong indicator of degradation. The carbon-iodine bond in (S)-Methyl 2-Boc-amino-3-iodopropionate is susceptible to cleavage, especially when exposed to light, leading to the formation of elemental iodine (I₂), which is brownish-yellow in solution. This process can be accelerated by elevated temperatures or the presence of radical initiators.
Troubleshooting Steps:
Minimize Light Exposure: Immediately protect your sample from light. Work in a fume hood with the sash lowered and overhead lights turned off, using a dim, indirect light source if necessary. Use amber-colored glassware or wrap your reaction flask in aluminum foil.
Assess Solvent Purity: Ensure your solvents are anhydrous and free of peroxides, as these can initiate degradation. Consider using freshly distilled or purchased anhydrous solvents.
Control Temperature: Perform your reaction at the lowest effective temperature. If the reaction requires heating, ensure it is done in the dark.
Inert Atmosphere: If the reaction chemistry allows, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q2: I am observing low yields in my substitution reaction. Could the light sensitivity of the starting material be the cause?
A2: Yes, low yields are a common consequence of the degradation of (S)-Methyl 2-Boc-amino-3-iodopropionate. If the compound degrades due to light exposure, the concentration of the active starting material decreases, leading to incomplete conversion and the formation of byproducts.
Troubleshooting Steps:
Follow Light Protection Protocols: Rigorously adhere to the light protection measures described in A1.
Monitor Starting Material Purity: Before starting your reaction, check the purity of your (S)-Methyl 2-Boc-amino-3-iodopropionate stock. A discolored solid (anything other than white to light yellow) may indicate degradation.[1]
Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the consumption of your starting material. If you observe rapid disappearance of the starting material without a corresponding increase in the desired product, degradation is likely occurring.
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can contribute to degradation pathways.
Q3: My NMR/LC-MS analysis shows unexpected peaks. What are the likely impurities or degradation products?
A3: Unexpected peaks often correspond to degradation products. The most common degradation pathway involves the homolytic cleavage of the C-I bond, which can lead to a variety of byproducts.
Potential Degradation Products:
β-Elimination Product: Formation of Methyl 2-((tert-butoxycarbonyl)amino)acrylate.
Reduced Product: (S)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-Ala-OMe). This can occur if a reducing agent is present or formed in situ.
Solvent Adducts: The reactive intermediate formed upon C-I bond cleavage can sometimes react with the solvent.
Troubleshooting Steps:
Analyze Byproducts: Attempt to characterize the major impurities by high-resolution mass spectrometry and NMR to confirm their structures. This can provide insight into the degradation mechanism.
Review Reaction Conditions: Assess if any reagents or conditions (e.g., basicity, temperature) could be promoting elimination or other side reactions.
Purification Strategy: You may need to adjust your purification strategy (e.g., chromatography gradient) to effectively separate your desired product from these byproducts.
Frequently Asked Questions (FAQs)
Q: How should I properly store (S)-Methyl 2-Boc-amino-3-iodopropionate?
A: Proper storage is critical to maintain the stability and purity of the compound.
Short-term (1 month): Store at -20°C, protected from light.[2]
Long-term (6 months): Store at -80°C, protected from light.[2][3]
As a solid: Some suppliers recommend storage at 2-8°C.[1] Always keep the container tightly sealed in a dark, dry place.[4]
Q: What is the appearance of pure (S)-Methyl 2-Boc-amino-3-iodopropionate?
A: It should be a white to light yellow solid.[1] Significant discoloration indicates potential degradation.
Q: What personal protective equipment (PPE) should I use when handling this compound?
A: Standard laboratory PPE is required. This includes:
The compound is classified as causing skin and eye irritation.[5]
Q: How should I dispose of waste containing this compound?
A: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[3] Avoid allowing it to enter drains or water courses.[3]
Data Presentation
Table 1: Hypothetical Stability of (S)-Methyl 2-Boc-amino-3-iodopropionate Under Various Conditions
Condition
Temperature
Light Exposure
Atmosphere
Estimated Purity after 24h
Visual Observation
1
25°C (Room Temp)
Ambient Lab Light
Air
< 85%
Noticeable yellowing
2
25°C (Room Temp)
Dark (Foil Wrapped)
Air
> 98%
No significant change
3
4°C (Refrigerator)
Dark
Air
> 99%
No change
4
25°C (Room Temp)
Dark (Foil Wrapped)
Inert (N₂)
> 99%
No change
5
50°C
Dark (Foil Wrapped)
Inert (N₂)
~95%
Slight discoloration
Note: This table presents estimated data for illustrative purposes to guide experimental design. Actual stability may vary based on solvent and purity.
Experimental Protocols
Protocol: General Procedure for a Nucleophilic Substitution Reaction Under Light-Protected Conditions
This protocol outlines a general method for reacting (S)-Methyl 2-Boc-amino-3-iodopropionate with a generic nucleophile (Nu-H) while minimizing degradation.
Materials:
(S)-Methyl 2-Boc-amino-3-iodopropionate
Nucleophile (e.g., an amine, thiol, or alcohol)
Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
Base (if required, e.g., DIPEA or K₂CO₃)
Round-bottom flask wrapped in aluminum foil
Magnetic stirrer and stir bar
Inert gas supply (Nitrogen or Argon)
Syringes and needles
Procedure:
Preparation: Wrap a dry, two-neck round-bottom flask completely in aluminum foil. Place a magnetic stir bar inside and fit the necks with rubber septa.
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) for 10-15 minutes.
Reagent Addition: In a separate, foil-wrapped vial, weigh the (S)-Methyl 2-Boc-amino-3-iodopropionate. Dissolve it in a minimal amount of anhydrous, degassed solvent. Transfer this solution to the reaction flask via syringe under a positive pressure of inert gas.
Add Nucleophile and Base: Add the nucleophile and any necessary base to the reaction flask via syringe.
Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by periodically taking small aliquots with a syringe and analyzing by TLC or LC-MS. Keep the sample for analysis protected from light as much as possible.
Work-up: Once the reaction is complete, quench the reaction as required by your specific procedure. Conduct all work-up and extraction steps in glassware protected from light where feasible.
Purification: Purify the product using an appropriate method, such as column chromatography. Minimize the exposure of the product fractions to light until the solvent is removed.
Removal of impurities from (S)-Methyl 2-Boc-amino-3-iodopropionate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (S)-Methyl 2-Boc-amino-3-i...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (S)-Methyl 2-Boc-amino-3-iodopropionate. The focus is on identifying and removing common impurities that arise during the reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of (S)-Methyl 2-Boc-amino-3-iodopropionate.
Q1: My final product shows a significant amount of a less polar impurity by TLC, which runs higher than the starting material. What is this impurity and how can I remove it?
A1: This common impurity is likely Methyl 2-(Boc-amino)acrylate , the product of a β-elimination side reaction. This occurs when the tosylated intermediate eliminates p-toluenesulfonic acid.
Identification: This impurity can be identified by its characteristic alkene proton signals in ¹H NMR spectroscopy (typically between 5.5 and 6.5 ppm).
Removal: Careful purification by silica gel column chromatography is effective. The dehydroalanine derivative is less polar than the desired iodo-compound.
Compound
Typical Rf (3:1 Hexane:EtOAc)
Notes
(S)-Methyl 2-Boc-amino-3-iodopropionate (Product)
~0.4
The desired product.
Methyl 2-(Boc-amino)acrylate (Impurity)
~0.6
Less polar due to the double bond and loss of the iodine atom.
(S)-Methyl 2-Boc-amino-3-(tosyloxy)propionate
~0.3
More polar than the product.
(S)-Methyl 2-Boc-amino-3-hydroxypropionate
~0.1
The most polar of the key compounds.
Q2: My reaction seems to be incomplete, and I have a mixture of the starting material, the tosylated intermediate, and the final product. What should I do?
A2: Incomplete reactions are a common issue. To address this, you can either push the reaction to completion or separate the components during workup and purification.
Driving the Reaction to Completion:
Tosylation Step: Ensure complete conversion of the starting alcohol to the tosylate. Monitor by TLC. If the reaction stalls, consider adding fresh tosyl chloride and base.
Iodide Displacement: The displacement of the tosylate with iodide can be slow. Increasing the reaction time or temperature (moderately, to avoid elimination) can help. Ensure your sodium iodide is dry.
Purification Strategy: If the reaction cannot be driven to completion, a careful silica gel column chromatography can separate the components. Due to the significant polarity differences, this separation is generally straightforward.
Q3: I am concerned about racemization of my product. How can I detect it and what conditions minimize this risk?
A3: Racemization can occur, particularly if harsh basic conditions or elevated temperatures are used.
Detection: Chiral HPLC is the most effective method to determine the enantiomeric purity of your final product.
Minimization Strategies:
Temperature Control: Maintain the recommended reaction temperatures. Avoid excessive heating during the iodide displacement step.
Base Selection: Use a non-nucleophilic, hindered base for the tosylation step to minimize side reactions.
Mild Workup: Avoid strongly acidic or basic conditions during the workup procedure.
Parameter
Condition to Minimize Racemization
Temperature
Maintain 0 °C for tosylation; room temperature for iodide displacement.
Base
Use triethylamine or 2,6-lutidine.
Workup pH
Keep the pH between 4 and 7.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of (S)-Methyl 2-Boc-amino-3-iodopropionate?
A1: The most frequently observed impurities are:
Methyl 2-(Boc-amino)acrylate: From β-elimination.
Unreacted (S)-Methyl 2-Boc-amino-3-hydroxypropionate (Boc-Ser-OMe): The starting material.
(S)-Methyl 2-Boc-amino-3-(tosyloxy)propionate: The tosylated intermediate.
Hydrolysis Products: (S)-2-Boc-amino-3-iodopropionic acid (from ester hydrolysis) or (S)-Methyl 2-amino-3-iodopropionate (from Boc-group hydrolysis). These are typically removed during an aqueous workup.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 3:1 v/v). The product is significantly less polar than the starting material and the tosylated intermediate.
Q3: What is the best method to purify the final product?
A3: Silica gel column chromatography is the most common and effective method for purifying (S)-Methyl 2-Boc-amino-3-iodopropionate from the common impurities.
Experimental Protocols
Protocol 1: Purification of (S)-Methyl 2-Boc-amino-3-iodopropionate by Silica Gel Column Chromatography
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start at 10% ethyl acetate in hexane and gradually increase to 30% ethyl acetate.
Fraction Collection: Collect fractions and monitor them by TLC.
Product Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.
Elution Phase
Solvent System (v/v)
Compounds Eluted
Initial (non-polar)
10% Ethyl Acetate in Hexane
Methyl 2-(Boc-amino)acrylate (impurity)
Intermediate
20% Ethyl Acetate in Hexane
(S)-Methyl 2-Boc-amino-3-iodopropionate (product)
Final (more polar)
30-40% Ethyl Acetate in Hexane
Tosylated intermediate and starting material
Visualizations
Caption: Synthesis pathway and major side reaction.
Caption: Troubleshooting logic for impurity identification.
Troubleshooting
Technical Support Center: Synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester
Welcome to the technical support center for the synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guida...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthetic procedure.
Experimental Workflow
The synthesis is a two-step process starting from N-(tert-butoxycarbonyl)-L-serine methyl ester. The first step is the tosylation of the primary alcohol, followed by a Finkelstein reaction to replace the tosylate with iodide.
Caption: Overall workflow for the synthesis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis.
Step 1: Synthesis of N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester
Question
Possible Cause
Suggested Solution
Why is my tosylation reaction slow or incomplete?
1. Impure p-toluenesulfonyl chloride (TsCl).2. Insufficient reaction time or incorrect temperature.3. Ineffective base.
1. Use freshly recrystallized p-toluenesulfonyl chloride.[1]2. Ensure the reaction is stirred at 0°C for at least 2 hours after the addition of triethylamine. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]3. Use dry triethylamine (Et3N).
The reaction mixture turned into a thick, un-stirrable slurry.
This is expected after the addition of triethylamine.[1]
Continue stirring as best as possible. The reaction should still proceed to completion.
I am observing side products in my reaction.
The use of pyridine as a solvent can sometimes lead to the formation of the corresponding chloride as a side product.
The described procedure using dichloromethane (CH2Cl2) is designed to avoid this side reaction and offers a higher reaction rate.[2]
My yield is low after workup and purification.
1. Incomplete reaction.2. Loss of product during the aqueous workup.3. Inefficient extraction.
1. Monitor the reaction to completion via TLC before quenching.[1]2. Ensure the pH is acidic (around 2-3) during the HCl wash to keep the product in the organic layer.3. Perform multiple extractions with dichloromethane to ensure complete recovery of the product from the aqueous layer.[1]
Step 2: Synthesis of N-(tert-butoxycarbonyl)-3-iodo-L-alanine methyl ester
Question
Possible Cause
Suggested Solution
The iodination reaction is not going to completion.
1. Insufficient sodium iodide (NaI) or reaction time.2. Deactivated NaI.
1. The reaction is known to be slow, requiring stirring for several days. An additional portion of NaI can be added if the reaction stalls.[1]2. Use NaI that has been dried under vacuum to ensure it is anhydrous.[1]
The product oil does not solidify upon cooling.
The presence of residual solvent or impurities can prevent crystallization.
1. Ensure all acetone has been removed by rotary evaporation.2. Try scratching the inside of the flask with a glass rod to induce crystallization.[1]3. If it still fails to solidify, consider purification by column chromatography.
My final product is yellow or brown.
The presence of residual iodine (I2).
During the workup, wash the organic layer with a 1M sodium thiosulfate (Na2S2O3) solution until the color disappears.[1]
The yield of the final product is lower than expected.
1. Incomplete iodination reaction.2. Decomposition of the product.3. Loss during purification.
1. As mentioned, ensure the reaction goes to completion by allowing sufficient time and adding more NaI if needed.[1]2. The product is light-sensitive; it is advisable to store it in the dark.[3] The reaction should also be carried out in the dark.[1]3. Be careful during the recrystallization step to avoid excessive loss of product. Wash the collected crystals with cold petroleum ether.[1]
Frequently Asked Questions (FAQs)
Q1: What is the purity requirement for the starting material, N-(tert-butoxycarbonyl)-L-serine methyl ester?
A1: The starting material should be of high purity. Commercially available N-(tert-butoxycarbonyl)-L-serine methyl ester is generally suitable.[1] If you are preparing it yourself, ensure it is free of any residual reagents from the esterification step.[3]
Q2: Are there any alternatives to p-toluenesulfonyl chloride (TsCl) for the first step?
A2: Yes, other sulfonyl chlorides like methanesulfonyl chloride (MsCl) can also be used to activate the hydroxyl group.[4] However, the reaction conditions may need to be re-optimized.
Q3: Can I use a different iodide salt instead of sodium iodide (NaI)?
A3: Potassium iodide (KI) is a common alternative for Finkelstein reactions. However, its solubility in acetone is lower than NaI, which might affect the reaction rate.
Q4: How should I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor both the tosylation and iodination steps. For the iodination step, the product (iodoalanine derivative) will have a significantly higher Rf value than the starting material (tosylserine derivative).[1]
Q5: What are the storage conditions for the final product?
A5: N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester is light-sensitive and should be stored in a dark, cool, and dry place in a tightly sealed container.[3] It is typically stored at 2-8°C.
Experimental Protocols
Step 1: Synthesis of N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester
A 500-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-L-serine methyl ester (26.1 g, 119 mmol) and dichloromethane (200 mL).
A solution of triethylamine (17 mL, 119 mmol) in dichloromethane (50 mL) is added dropwise over 40 minutes at 0°C.
The resulting slurry is stirred at 0°C for 2 hours.
The reaction mixture is then poured into a mixture of ice (100 mL), water (100 mL), and 2M HCl (50 mL).
The aqueous layer is extracted with dichloromethane (100 mL).
The combined organic layers are washed with two 60-mL portions of brine, dried over magnesium sulfate, and concentrated by rotary evaporation to yield the crude product.[1]
Step 2: Synthesis of N-(tert-butoxycarbonyl)-3-iodo-L-alanine methyl ester
A 250-mL round-bottomed flask is charged with the crude N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (27.8 g, 74.0 mmol) and acetone (160 mL).
Sodium iodide (13.4 g, 89.0 mmol) is added in one portion at room temperature.[1]
The reaction mixture is stirred in the dark for 3 days.
An additional portion of NaI (3.3 g, 22 mmol) is added, and stirring is continued for another day.[1]
The solid precipitate is filtered off, and the filtrate is concentrated by rotary evaporation.
The residual oil is partitioned between diethyl ether (150 mL) and 1M sodium thiosulfate solution (60 mL).
The organic layer is separated, washed with 1M sodium thiosulfate solution (40 mL) and brine (50 mL), then dried over magnesium sulfate, filtered, and concentrated.
The resulting solid is recrystallized from hot petroleum ether to yield the final product as white to pale yellow crystals.[1]
A Comparative Guide to the ¹H NMR Characterization of (S)-Methyl 2-Boc-amino-3-iodopropionate
For researchers and professionals in drug development and chemical synthesis, precise characterization of intermediates is paramount. This guide provides a comparative analysis of the ¹H NMR spectral data for (S)-Methyl...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and chemical synthesis, precise characterization of intermediates is paramount. This guide provides a comparative analysis of the ¹H NMR spectral data for (S)-Methyl 2-Boc-amino-3-iodopropionate, a key building block in the synthesis of modified amino acids and peptides. By comparing its ¹H NMR characteristics with those of related, non-iodinated and alternative halogenated analogs, this guide offers a clear framework for the identification and purity assessment of this important compound.
Comparison of ¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for (S)-Methyl 2-Boc-amino-3-iodopropionate and its analogs. The data is presented to highlight the influence of the substituent at the C-3 position on the chemical shifts of the neighboring protons. All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Note: The ¹H NMR data for (S)-Methyl 2-Boc-amino-3-iodopropionate is based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions. The data for Boc-L-Alanine methyl ester is from a representative example found in literature.[2]
Experimental Protocol
The following is a general protocol for the acquisition of a ¹H NMR spectrum for the characterization of (S)-Methyl 2-Boc-amino-3-iodopropionate and its analogs.
1. Sample Preparation:
Weigh 5-10 mg of the solid compound.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
Insert the NMR tube into the spectrometer's spinner turbine.
Place the turbine into the magnet.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition:
Acquire the ¹H NMR spectrum using standard acquisition parameters. Typical parameters for a 400 MHz spectrometer include:
Pulse program: zg30
Number of scans: 16
Relaxation delay (d1): 1.0 s
Acquisition time: ~4 s
Spectral width: ~16 ppm
4. Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the spectrum to obtain pure absorption peaks.
Perform baseline correction.
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0.00 ppm).
Integrate the signals to determine the relative number of protons for each resonance.
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Logical Workflow for ¹H NMR Characterization
The following diagram illustrates the logical workflow for the ¹H NMR characterization of (S)-Methyl 2-Boc-amino-3-iodopropionate.
Caption: Workflow for the ¹H NMR characterization of (S)-Methyl 2-Boc-amino-3-iodopropionate.
Mass Spectrometry of (S)-Methyl 2-Boc-amino-3-iodopropionate: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, understanding the mass spectrometric behavior of key intermediates is crucial for reaction monitoring, quality control, and structural elucida...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and chemical synthesis, understanding the mass spectrometric behavior of key intermediates is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the mass spectrometry of (S)-Methyl 2-Boc-amino-3-iodopropionate, a valuable building block in organic synthesis. We compare its expected fragmentation patterns with its non-iodinated analog, (S)-Methyl 2-Boc-amino-propionate, and its Fmoc-protected counterpart, (S)-Methyl 2-Fmoc-amino-3-iodopropionate, supported by experimental data and detailed protocols.
Comparative Analysis of Mass Spectra
The mass spectrometric analysis of (S)-Methyl 2-Boc-amino-3-iodopropionate and its analogs reveals distinct fragmentation patterns primarily influenced by the protecting group (Boc vs. Fmoc) and the presence of the iodine atom. Electrospray Ionization (ESI) is a common soft ionization technique for such compounds, typically yielding the protonated molecule [M+H]⁺ as the base peak. Fragmentation can be induced in the ESI source (in-source fragmentation) or through tandem mass spectrometry (MS/MS).
Key Observations:
(S)-Methyl 2-Boc-amino-3-iodopropionate: The presence of the Boc (tert-butoxycarbonyl) group dictates a characteristic fragmentation pathway involving the neutral loss of isobutylene (56 Da) to yield a prominent [M+H-56]⁺ ion. Further fragmentation can lead to the loss of the entire Boc group (100 Da). The iodine atom is a heavy isotope, but its fragmentation is less common under soft ionization conditions compared to the loss of the protecting group.
(S)-Methyl 2-Boc-amino-propionate (Boc-Ala-OMe): This non-iodinated analog serves as a valuable comparison. Its mass spectrum is dominated by fragments arising from the Boc group. GC-MS data for this compound shows a top peak at m/z 57, corresponding to the tert-butyl cation, and another significant peak at m/z 144, which could correspond to the loss of a methoxy group from the protonated molecule followed by the loss of isobutylene.[1]
(S)-Methyl 2-Fmoc-amino-3-iodopropionate: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group imparts a significantly different fragmentation pattern. The most characteristic fragmentation is the cleavage of the Fmoc group, often resulting in a prominent ion at m/z 179, corresponding to the fluorenylmethyl cation.
The following table summarizes the expected and observed mass-to-charge ratios (m/z) for the key fragments of these compounds.
Compound
Molecular Weight ( g/mol )
[M+H]⁺ (m/z)
Key Fragments (m/z) and Interpretation
(S)-Methyl 2-Boc-amino-3-iodopropionate
329.13
330.0
274.0 : [M+H - C₄H₈]⁺ (Loss of isobutylene)230.0 : [M+H - Boc]⁺ (Loss of Boc group)202.0 : [M+H - I]⁺ (Loss of Iodine)57.1 : [C₄H₉]⁺ (tert-butyl cation)
Detailed methodologies for acquiring mass spectra are crucial for reproducibility and accurate comparison. Below are representative protocols for Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).
Electrospray Ionization (ESI) Mass Spectrometry Protocol
This protocol is suitable for the analysis of Boc- and Fmoc-protected amino acid esters.
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 10-50 µg/mL.
Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an ESI source is recommended.
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
ESI Source Parameters (Positive Ion Mode):
Capillary Voltage: 3.5 - 4.5 kV
Cone Voltage: 20 - 40 V (can be increased to induce in-source fragmentation)
Source Temperature: 100 - 120 °C
Desolvation Temperature: 250 - 350 °C
Nebulizer Gas (Nitrogen): 1 - 2 Bar
Drying Gas (Nitrogen): 5 - 8 L/min
Mass Analyzer:
Scan Range: m/z 50 - 600
Acquisition Mode: Full scan for initial analysis. For fragmentation studies, perform product ion scans on the [M+H]⁺ precursor ion.
Collision Energy (for MS/MS): 10 - 30 eV (optimize for desired fragmentation).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is more suitable for the more volatile, non-iodinated analog, (S)-Methyl 2-Boc-amino-propionate.
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
GC Conditions:
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
MS Conditions (EI Source):
Ionization Energy: 70 eV
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Scan Range: m/z 40 - 500
Visualization of Analytical Workflow
The logical workflow for the comparative analysis of these compounds can be visualized as follows:
A Comparative Guide to Alternatives for (S)-Methyl 2-Boc-amino-3-iodopropionate in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the incorporation of unnatural amino acids is a critical step to introduce novel functionalities, enhance sta...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the incorporation of unnatural amino acids is a critical step to introduce novel functionalities, enhance stability, or enable specific labeling. While (S)-Methyl 2-Boc-amino-3-iodopropionate serves as a valuable building block, a range of alternatives offers diverse chemical handles for various applications. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable building block for your research needs.
The primary alternatives to (S)-Methyl 2-Boc-amino-3-iodopropionate can be categorized based on the functional group they introduce into the peptide sequence. These include other iodinated aromatic amino acids, as well as amino acids bearing alkyne or azide moieties for bioorthogonal reactions.
Key Alternatives and Their Applications:
Iodinated Phenylalanine Derivatives: These alternatives, such as Boc-L-2-iodophenylalanine and Boc-L-4-iodophenylalanine, provide an aromatic ring functionalized with iodine. The iodine atom can serve as a handle for cross-coupling reactions like Suzuki or Sonogashira couplings, allowing for the introduction of diverse functionalities.[1] They are also precursors for radioiodination, crucial for developing imaging agents and in metabolic studies.[2][3]
Propargylglycine Derivatives: Amino acids containing a terminal alkyne group, such as D-Propargylglycine, are powerful tools for post-synthesis modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5] This allows for the efficient and specific attachment of various molecules, including fluorescent dyes, imaging agents, and other biomolecules.[6][7] The incorporation of D-amino acids can also enhance resistance to enzymatic degradation.[5]
Azido Amino Acids: Building blocks like Fmoc-L-azidohomoalanine introduce an azide group, the complementary partner for alkyne-containing molecules in CuAAC reactions.[8][9] This provides a bioorthogonal handle for a wide range of bioconjugation applications.[10]
Quantitative Data Presentation
The selection of an unnatural amino acid often depends on the efficiency of its incorporation into the peptide sequence and the purity of the final product. While direct comparative studies are limited, the following table summarizes representative data on the performance of these alternatives in solid-phase peptide synthesis (SPPS).
Alternative Amino Acid
Protecting Group
Typical Coupling Yield (%)
Reported Crude Purity (%)
Key Considerations
Reference(s)
Boc-L-4-iodophenylalanine
Boc
>99% (monitored by ninhydrin)
Not specified
Well-established for Boc-SPPS; suitable for radioiodination.
Note: Coupling yields and crude purity can be highly sequence-dependent and are influenced by the coupling reagents and protocols used.[12][13]
Experimental Protocols
The following are detailed protocols for the incorporation of the discussed alternatives using manual solid-phase peptide synthesis.
Protocol 1: Incorporation of Boc-L-4-iodophenylalanine via Boc-SPPS
This protocol is adapted from standard Boc-SPPS methodologies.[14][15]
Materials:
Merrifield resin (or other suitable resin for C-terminal acid)
Boc-L-4-iodophenylalanine
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)
Trifluoroacetic acid (TFA)
Diisopropylethylamine (DIEA)
Coupling agents (e.g., HBTU/HOBt or DCC)
Kaiser test kit
Procedure:
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
Boc Deprotection:
Wash the resin with DCM (3x).
Treat the resin with a solution of 50% TFA in DCM for 5 minutes, drain, and add a fresh portion of the TFA solution.
Agitate for an additional 20-25 minutes.
Wash the resin thoroughly with DCM (5x).
Neutralization:
Treat the resin with a solution of 10% DIEA in DCM for 2 minutes and drain. Repeat this step.
Wash the resin with DCM (5x).
Amino Acid Coupling:
In a separate vial, dissolve Boc-L-4-iodophenylalanine (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) in a minimal amount of DMF.
Add this solution to the neutralized resin, followed by the addition of DIEA (6 equivalents).
Agitate the reaction mixture for 1-2 hours at room temperature.
Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive, a second coupling may be required.
Washing: Wash the resin with DMF (3x) and DCM (3x).
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Cleavage and Deprotection: After the final coupling and deprotection, cleave the peptide from the resin using a suitable cleavage cocktail (e.g., HF or a mixture of TFA/water/triisopropylsilane).
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Incorporation of Fmoc-L-azidohomoalanine via Fmoc-SPPS
This protocol follows standard Fmoc-SPPS procedures.[16][17][18]
Materials:
Rink Amide resin (or other suitable resin for C-terminal amide)
Fmoc-L-azidohomoalanine
N,N-Dimethylformamide (DMF)
20% Piperidine in DMF
Coupling agents (e.g., HBTU/HOBt)
Diisopropylethylamine (DIEA)
Kaiser test kit
Procedure:
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
Fmoc Deprotection:
Treat the resin with 20% piperidine in DMF for 5 minutes.
Drain and add a fresh portion of the piperidine solution.
Agitate for an additional 15 minutes.
Wash the resin thoroughly with DMF (5x).
Amino Acid Coupling:
In a separate vial, pre-activate Fmoc-L-azidohomoalanine (3 equivalents) with HBTU/HOBt (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate the reaction mixture for 1-2 hours at room temperature.
Monitor the reaction for completion using the Kaiser test.
Washing: Wash the resin with DMF (3x).
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid.
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Purification: Purify the crude peptide by RP-HPLC.
Mandatory Visualizations
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Decision tree for selecting an unnatural amino acid.
Reactivity Showdown: Iodo- vs. Bromo-Alanine Derivatives in Bioconjugation and Drug Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of chemical biology and drug development, the precise modification of biomolecules is paramount. Halogenated alanine de...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, the precise modification of biomolecules is paramount. Halogenated alanine derivatives, particularly β-iodo-L-alanine and β-bromo-L-alanine, serve as key electrophilic building blocks for the alkylation of nucleophilic residues in proteins and peptides, most notably cysteine. The choice between an iodo or bromo derivative can significantly impact reaction efficiency, selectivity, and overall experimental success. This guide provides an objective comparison of the reactivity of iodo- versus bromo-alanine derivatives, supported by established chemical principles and analogous experimental data, to inform the selection of the optimal reagent for specific research applications.
The Fundamental Difference: Carbon-Halogen Bond Strength
The primary determinant of the reactivity of halo-alanine derivatives in nucleophilic substitution reactions is the strength of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and longer than the C-Br bond. This translates to a lower bond dissociation energy for the C-I bond, making iodide a better leaving group than bromide. Consequently, iodo-alanine derivatives are generally more reactive electrophiles than their bromo- counterparts.
This increased reactivity of iodo-derivatives is a well-established principle in organic chemistry, particularly in S⍙2 reactions, which is the predominant mechanism for the alkylation of biological nucleophiles like the thiolate anion of cysteine.[1]
Quantitative Reactivity Comparison
While direct, side-by-side kinetic data for the reaction of iodo- and bromo-alanine derivatives with specific biological nucleophiles is not extensively documented in the literature, the relative reactivity can be inferred from studies on analogous α-halo carbonyl compounds and haloacetamides. For instance, studies comparing iodoacetamide (IAA) and bromoacetamide have consistently shown IAA to be more reactive towards cysteine residues. One study highlighted that N-phenyl iodoacetamide is more reactive than iodoacetamide, underscoring that subtle structural changes can influence reactivity.[2]
Based on these principles and analogous data, the following table summarizes the expected relative performance of iodo- and bromo-alanine derivatives in a typical alkylation reaction with a thiol-containing biomolecule.
Parameter
Iodo-Alanine Derivative
Bromo-Alanine Derivative
Rationale
Reaction Rate
Faster
Slower
Weaker C-I bond leads to a lower activation energy for the S⍙2 transition state.
Required Concentration
Lower
Higher
Higher reactivity allows for the use of lower concentrations to achieve the same degree of modification.
Reaction Time
Shorter
Longer
Faster reaction kinetics lead to shorter required incubation times.
Selectivity
Potentially Lower
Potentially Higher
The higher reactivity of iodo-derivatives may lead to more off-target reactions with other nucleophilic residues if not carefully controlled.
Stability
Lower
Higher
The weaker C-I bond can make iodo-alanine derivatives more susceptible to degradation, particularly in the presence of light or reducing agents.
Experimental Protocols
To empirically determine the relative reactivity of iodo- and bromo-alanine derivatives for a specific application, a competitive alkylation experiment can be performed. This protocol provides a framework for such a comparison.
Protocol: Competitive Alkylation of a Thiol-Containing Peptide
Objective: To determine the relative reactivity of an N-terminally protected iodo-alanine derivative versus a bromo-alanine derivative towards a model cysteine-containing peptide.
Quenching Solution: 100 mM dithiothreitol (DTT) in reaction buffer
HPLC system with a C18 column
Mass spectrometer (optional, for product confirmation)
Procedure:
Stock Solutions:
Prepare 10 mM stock solutions of the iodo- and bromo-alanine derivatives in a suitable organic solvent (e.g., DMF or DMSO).
Prepare a 10 mM stock solution of the model peptide in the reaction buffer.
Reaction Setup:
In a microcentrifuge tube, combine 50 µL of the 10 mM peptide stock solution with 400 µL of reaction buffer.
Add 25 µL of the 10 mM iodo-alanine derivative stock solution and 25 µL of the 10 mM bromo-alanine derivative stock solution to the peptide solution simultaneously. This creates a 1:1 molar ratio of the two alkylating agents.
Reaction and Time Points:
Incubate the reaction mixture at room temperature.
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
Quenching:
Immediately add the 50 µL aliquot to a tube containing 50 µL of the 100 mM DTT quenching solution to stop the alkylation reaction.
Analysis:
Analyze each quenched time point sample by reverse-phase HPLC.
Monitor the disappearance of the starting peptide and the appearance of the two alkylated peptide products (iodo-alkylated and bromo-alkylated). The two products should have different retention times.
Quantify the peak areas of the starting material and the two products at each time point.
Data Interpretation:
Plot the concentration of each product versus time.
The initial rate of formation for each product is proportional to the reactivity of the corresponding halo-alanine derivative. A faster rate of formation for the iodo-alkylated product indicates higher reactivity of the iodo-alanine derivative.
Visualizing the Reaction and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the underlying chemical reaction and a typical experimental workflow.
Caption: S⍙2 mechanism of thiol alkylation by a halo-alanine derivative.
(S)-Methyl 2-Boc-amino-3-iodopropionate: A Comparative Guide to a Versatile Building Block for Unnatural Amino Acid Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of novel unnatural amino acids is a cornerstone of modern medicinal chemistry. (S)-Methyl 2-Boc-amino-3-iodopropionate has emerged...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient synthesis of novel unnatural amino acids is a cornerstone of modern medicinal chemistry. (S)-Methyl 2-Boc-amino-3-iodopropionate has emerged as a key building block for this purpose, offering a versatile platform for the introduction of diverse functionalities. This guide provides an objective comparison of its efficacy against other building blocks, supported by experimental data, detailed protocols, and workflow visualizations.
(S)-Methyl 2-Boc-amino-3-iodopropionate is a valuable intermediate in the synthesis of complex molecules, particularly in medicinal and peptide chemistry.[1] Its utility stems from the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine and a reactive iodine atom at the β-position. The Boc group ensures stability during many synthetic transformations and can be readily removed under acidic conditions, while the iodo-substituent serves as an excellent leaving group for nucleophilic substitution and a versatile handle for palladium-catalyzed cross-coupling reactions.
Performance Comparison of β-Substituted Alanine Derivatives
The choice of a building block for the synthesis of β-functionalized amino acids significantly impacts reaction efficiency and overall yield. While (S)-Methyl 2-Boc-amino-3-iodopropionate is a popular choice, other derivatives with different leaving groups at the β-position, such as bromo and tosyl groups, are also utilized. The following table summarizes the performance of these building blocks in a key application: the Negishi cross-coupling reaction for the synthesis of unnatural phenylalanine derivatives.
Building Block
Leaving Group
Coupling Partner
Catalyst System (Typical)
Yield (%)
Reference
(S)-Methyl 2-Boc-amino-3-iodo propionate
Iodo
3-iodo-1-methylindole
Pd₂(dba)₃ / SPhos
61
--INVALID-LINK--
(S)-Methyl 2-Boc-amino-3-iodo propionate
Iodo
3-azidophenyl iodide
Pd₂(dba)₃ / SPhos
81
--INVALID-LINK--
(S)-Methyl 2-Boc-amino-3-bromo propionate
Bromo
Aryl Bromides
Ni/photocatalyst
67-86
--INVALID-LINK--
(S)-Methyl 2-Boc-amino-3-tosyl oxypropionate
Tosyl
Aryl Bromides
Ni/photocatalyst (in situ bromination)
80
--INVALID-LINK--
Note: Yields are highly dependent on the specific coupling partner and reaction conditions. The data presented here is for comparative purposes to illustrate general reactivity trends.
The iodo-derivative generally provides high yields in Negishi cross-coupling reactions due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle. While the bromo-derivative can also be effective, particularly in photoredox-catalyzed reactions, the carbon-bromine bond is typically less reactive than the carbon-iodine bond. Tosylates are also good leaving groups for substitution reactions, but in the context of some cross-coupling reactions, they may require in situ conversion to a halide.
Experimental Protocols
Synthesis of (S)-Methyl 2-Boc-amino-3-iodopropionate
This protocol describes the synthesis of the title compound from the readily available Boc-L-serine methyl ester.
Materials:
Boc-L-serine methyl ester
Triphenylphosphine (PPh₃)
Imidazole
Iodine (I₂)
Dichloromethane (DCM)
Methyl tert-butyl ether (MTBE)
Silica gel for column chromatography
Procedure:
A solution of triphenylphosphine (1.3 eq.) and imidazole (1.3 eq.) in dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C.
Iodine (1.3 eq.) is added portion-wise to the cooled solution, and the mixture is stirred for 30 minutes.
A solution of Boc-L-serine methyl ester (1.0 eq.) in dichloromethane is added dropwise to the reaction mixture at 0 °C.
The reaction is allowed to warm to room temperature and stirred for an additional 1.5 hours.
The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
Methyl tert-butyl ether is added to the residue to precipitate triphenylphosphine oxide, which is then removed by filtration.
The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel.
The purified product is obtained as a colorless solid with a typical yield of around 68%.
General Protocol for Negishi Cross-Coupling of (S)-Methyl 2-Boc-amino-3-iodopropionate with an Aryl Halide
This protocol provides a general procedure for the synthesis of unnatural phenylalanine derivatives.
Materials:
(S)-Methyl 2-Boc-amino-3-iodopropionate
Activated Zinc dust
Aryl halide (e.g., 4-iodotoluene)
Palladium catalyst (e.g., Pd₂(dba)₃)
Ligand (e.g., SPhos)
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous Tetrahydrofuran (THF)
Procedure:
In a flame-dried flask under an inert atmosphere, a suspension of activated zinc dust in anhydrous THF is prepared.
A solution of (S)-Methyl 2-Boc-amino-3-iodopropionate (1.0 eq.) in anhydrous THF is added to the zinc suspension, and the mixture is stirred to form the organozinc reagent.
In a separate flask, the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the ligand (e.g., 4 mol% SPhos) are dissolved in anhydrous DMF.
The aryl halide (1.2 eq.) is added to the catalyst mixture.
The freshly prepared organozinc reagent is then transferred to the catalyst/aryl halide mixture via cannula.
The reaction mixture is stirred at room temperature or heated (e.g., 50 °C) and monitored by TLC or LC-MS until completion.
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
The crude product is purified by column chromatography to yield the desired unnatural amino acid derivative.
Visualizing the Workflow: Negishi Cross-Coupling
The following diagram illustrates the key steps in the Negishi cross-coupling reaction to synthesize an unnatural phenylalanine derivative.
Caption: Workflow of the Negishi cross-coupling reaction.
Signaling Pathways and Logical Relationships
While (S)-Methyl 2-Boc-amino-3-iodopropionate is a synthetic building block and not directly involved in biological signaling pathways, its utility lies in the creation of novel amino acids that can be incorporated into peptides or small molecules designed to modulate such pathways. For instance, the synthesis of non-canonical amino acids allows for the generation of peptidomimetics with enhanced stability and receptor affinity, which can then be used to target specific protein-protein interactions or enzyme active sites.
The logical relationship in its application can be visualized as a hierarchical process:
Caption: From building block to biological modulation.
Verifying the Purity of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Determining the Purity of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester. The enantiomeric and ch...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Determining the Purity of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester.
The enantiomeric and chemical purity of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester, a key building block in the synthesis of non-natural amino acids and peptidomimetics, is paramount for the successful development of novel therapeutics. The presence of impurities, including the D-enantiomer or process-related substances, can significantly impact the efficacy, safety, and overall quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of essential analytical methods for the comprehensive purity assessment of this compound, supported by experimental protocols and data.
Core Analytical Techniques for Purity Determination
A multi-pronged analytical approach is crucial for the robust characterization of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for chemical and enantiomeric purity, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and quantification of impurities, and Mass Spectrometry (MS) for impurity identification and molecular weight verification.
Analytical Method
Parameter Measured
Strengths
Limitations
Chiral HPLC
Enantiomeric Purity (% D-isomer)
High resolution of enantiomers, accurate quantification.[1][2]
High sensitivity, robust for a wide range of impurities.[3]
May not resolve all structurally similar impurities.
¹H NMR Spectroscopy
Structural Integrity, Molar Purity
Provides detailed structural information, can quantify impurities without a reference standard (qNMR).[4][5][6]
Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret.[5]
Mass Spectrometry (LC-MS)
Molecular Weight, Impurity Identification
High sensitivity and specificity for identifying known and unknown impurities by mass-to-charge ratio.[3][7][8][9]
Quantification can be challenging without reference standards.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
This method is designed for the direct separation and quantification of the D- and L-enantiomers of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester.
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is recommended for the direct enantioseparation of N-protected amino acids.[2]
Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate).[2] A typical starting point could be a gradient elution to ensure separation of potential impurities.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gradient: A linear gradient from 10% to 90% B over 30 minutes is a good starting point.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a mixture of Mobile Phase A and B.
Method 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of the target compound and for identifying and quantifying impurities.
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. For quantitative analysis (qNMR), a known amount of an internal standard is added to the sample.[4][6]
Data Analysis: Integrate the signals corresponding to the protons of the target molecule and any identified impurities. The relative integrals can be used to determine the molar ratio of impurities.
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry to identify impurities.
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).[7][9]
LC Conditions: Utilize the RP-HPLC method described above. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid instead of TFA).[9]
MS Conditions:
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
Mass Range: Scan a range appropriate for the expected molecular weight of the compound and potential impurities (e.g., m/z 100-1000).
Data Analysis: Extract ion chromatograms for expected impurities and use high-resolution mass data to propose elemental compositions for unknown peaks.
Logical Workflow for Purity Verification
The following diagram illustrates a logical workflow for the comprehensive purity analysis of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester.
Caption: Workflow for Purity Verification.
Conclusion
The purity of N-tert-butoxycarbonyl-3-iodo-L-alanine methyl ester is a critical quality attribute that necessitates a comprehensive analytical strategy. By employing a combination of chiral and reversed-phase HPLC, NMR spectroscopy, and mass spectrometry, researchers and drug development professionals can confidently assess the enantiomeric and chemical purity, confirm the structural integrity, and identify potential impurities. The selection of the appropriate analytical methods and the implementation of robust experimental protocols are essential for ensuring the quality and consistency of this important synthetic building block.
A Head-to-Head Battle: Boc vs. Fmoc Protection in the Synthesis of Iodinated Amino Acids
For researchers, scientists, and drug development professionals embarking on the synthesis of peptides incorporating iodinated amino acids, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals embarking on the synthesis of peptides incorporating iodinated amino acids, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a critical decision that significantly impacts yield, purity, and the overall synthetic efficiency. This comprehensive guide provides an objective comparison of these two cornerstone methodologies, supported by experimental data and detailed protocols, to inform the selection of the most suitable approach for your research needs.
The introduction of iodinated amino acids, such as iodophenylalanine and iodotyrosine, into peptide sequences is a powerful tool for various applications, including the development of radiolabeled tracers for diagnostic imaging, enhancing binding affinity, and serving as a handle for further chemical modifications. However, the bulky nature of the iodine atom presents steric challenges during solid-phase peptide synthesis (SPPS), making the choice of protecting group strategy paramount.
Core Principles: A Tale of Two Labile Groups
The fundamental difference between the Boc and Fmoc strategies lies in the conditions required for the removal of the α-amino protecting group. The Boc group is acid-labile, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine, most commonly piperidine.[1] This dictates the entire synthetic workflow, including the choice of resin, side-chain protecting groups, and the final cleavage cocktail.
A key concept in this comparison is orthogonality , which refers to the ability to selectively remove one type of protecting group in the presence of others. The Fmoc/tBu (tert-butyl) strategy is considered fully orthogonal, as the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.[1] In contrast, the Boc/Bzl (benzyl) strategy is described as semi-orthogonal because both the Boc and benzyl-based side-chain protecting groups are removed by acid, albeit of differing strengths.[1]
Performance Under the Microscope: A Data-Driven Comparison
While direct head-to-head comparative studies on the same iodinated peptide are scarce in publicly available literature, we can extrapolate from data on other sterically hindered and modified amino acids to provide an illustrative comparison. The following tables summarize the expected performance of Boc and Fmoc strategies in the synthesis of peptides containing iodinated amino acids.
Table 1: Quantitative Performance Comparison of Boc vs. Fmoc in Iodinated Peptide Synthesis
Parameter
Boc Strategy
Fmoc Strategy
Rationale & Considerations
Typical Coupling Efficiency per Cycle
>98%
>99%
Fmoc chemistry, with modern coupling reagents like HBTU/HATU, generally offers slightly higher coupling efficiencies, which is crucial for the synthesis of longer peptides.[2]
Crude Peptide Purity (by HPLC)
Variable, can be lower due to repetitive acid exposure
Generally higher
The milder deprotection conditions of the Fmoc strategy often lead to fewer side reactions and a cleaner crude product.[3]
Final Purified Peptide Yield
Dependent on sequence and purification efficiency
Generally higher
Higher crude purity simplifies the purification process, often resulting in a better overall yield of the final, highly pure peptide.[3]
Potential for Racemization
Lower risk for most residues
Higher risk for sensitive residues (e.g., His, Cys)
The basic conditions of Fmoc deprotection can increase the risk of racemization at the α-carbon of the activated amino acid.[4]
Table 2: Qualitative Comparison of Boc vs. Fmoc Strategies
Feature
Boc Strategy
Fmoc Strategy
Deprotection Conditions
Strong Acid (e.g., 50% TFA in DCM)
Mild Base (e.g., 20% Piperidine in DMF)
Orthogonality
Semi-orthogonal
Fully orthogonal
Side Reactions
Acid-catalyzed side reactions, potential for t-butylation of sensitive residues.
Base-catalyzed side reactions (e.g., aspartimide formation, piperidinyl-adducts).
Handling & Safety
Requires handling of highly corrosive and hazardous acids (HF for final cleavage).
Piperidine is toxic and has an unpleasant odor, but avoids the need for HF.
Cost of Amino Acid Derivatives
Generally less expensive.
Generally more expensive.
Automation Compatibility
Amenable to automation.
Widely used in automated synthesizers, with real-time monitoring capabilities.
In the Trenches: Experimental Protocols
The following are detailed, generalized protocols for the manual solid-phase synthesis of a peptide containing an iodinated amino acid using both Boc and Fmoc strategies.
Experimental Protocol 1: Boc Solid-Phase Peptide Synthesis of an Iodinated Peptide
This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.
Merrifield resin pre-loaded with the C-terminal amino acid
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)
Trifluoroacetic acid (TFA)
Diisopropylethylamine (DIEA)
Coupling reagents (e.g., HBTU, HOBt)
Cleavage Cocktail (e.g., HF with scavengers like anisole)
Procedure:
Resin Swelling: Swell the peptide-resin in DCM for 1-2 hours in a reaction vessel.
Boc Deprotection:
Treat the resin with a solution of 50% TFA in DCM for a 5-minute pre-wash.[5]
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[5]
Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and then DCM (3x).[5]
Neutralization: Neutralize the resulting N-terminal ammonium salt with a solution of 10% DIEA in DCM (2x, 5 minutes each). Wash with DCM (3x).
Amino Acid Coupling:
Dissolve the next Boc-protected amino acid (including Boc-p-Iodo-D-Phe-OH) (3 equivalents) and HBTU (3 equivalents) in DMF.
Add DIEA (6 equivalents) to the amino acid solution to activate it.
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the reaction completion using the Kaiser test.
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Final Cleavage and Deprotection:
After the final deprotection and washing, dry the peptide-resin under vacuum.
Carefully treat the resin with anhydrous HF containing appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours in a specialized HF cleavage apparatus.[3]
Evaporate the HF under a stream of nitrogen.
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.[5]
Experimental Protocol 2: Fmoc Solid-Phase Peptide Synthesis of an Iodinated Peptide
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy on a Wang resin.
Wang resin pre-loaded with the C-terminal amino acid
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Piperidine
Diisopropylethylamine (DIEA)
Coupling reagents (e.g., HATU, HOBt)
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
Resin Swelling: Swell the peptide-resin in DMF for 1-2 hours in a reaction vessel.
Fmoc Deprotection:
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
Drain and add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the dibenzofulvene adduct.
Amino Acid Coupling:
Dissolve the next Fmoc-protected amino acid (including Fmoc-p-Iodo-D-Phe-OH) (3 equivalents) and HATU (3 equivalents) in DMF.
Add DIEA (6 equivalents) to the amino acid solution.
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours. Monitor the reaction completion using the Kaiser test.
Washing: Wash the resin with DMF (3x) and DCM (3x).
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid.
Final Cleavage and Deprotection:
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[6]
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[6]
Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.
Visualizing the Workflow
To better understand the logical flow of each synthesis strategy and the subsequent analytical validation, the following diagrams are provided.
Boc-SPPS workflow for iodinated peptides.
Fmoc-SPPS workflow for iodinated peptides.
Potential Pitfalls and Mitigation Strategies
The synthesis of peptides containing iodinated amino acids is not without its challenges. The steric hindrance of the bulky iodine atom can lead to incomplete coupling reactions. To mitigate this, strategies such as double coupling, using more potent activating agents like HATU or COMU, or increasing the excess of amino acid and coupling reagents can be employed.[7]
Furthermore, side reactions can occur with both strategies. In Boc-SPPS, the repetitive acid treatments can lead to the gradual loss of acid-labile side-chain protecting groups. In Fmoc-SPPS, base-catalyzed side reactions such as aspartimide formation can be problematic. Careful selection of scavengers in the cleavage cocktail is also crucial to prevent re-attachment of protecting groups and modification of sensitive residues.
Conclusion and Recommendations
The choice between Boc and Fmoc protection for the synthesis of iodinated amino acids is a nuanced one, with the optimal strategy depending on the specific peptide sequence, the desired purity, and the available laboratory infrastructure.
The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder deprotection conditions, true orthogonality, and high amenability to automation.[8] For the synthesis of peptides with acid-sensitive modifications in addition to iodination, the Fmoc strategy is clearly advantageous.
The Boc strategy , while older, remains a robust and valuable option, particularly for the synthesis of long and difficult sequences that are prone to aggregation. The acidic deprotection step in the Boc workflow can help to disrupt secondary structures that may form during synthesis, potentially leading to improved coupling efficiencies for these challenging sequences. However, the requirement for hazardous reagents like HF for final cleavage necessitates specialized equipment and stringent safety protocols.
Ultimately, for novel or particularly challenging iodinated peptide syntheses, a preliminary small-scale comparison of both strategies may be the most effective approach to determine the optimal route to achieving the desired product in high yield and purity.
A Comparative Guide to Validating the Stereochemical Purity of (S)-Methyl 2-Boc-amino-3-iodopropionate
For Researchers, Scientists, and Drug Development Professionals The stereochemical integrity of chiral building blocks is paramount in the synthesis of pharmaceuticals and other bioactive molecules. For unnatural amino a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of chiral building blocks is paramount in the synthesis of pharmaceuticals and other bioactive molecules. For unnatural amino acid derivatives like (S)-Methyl 2-Boc-amino-3-iodopropionate, a key intermediate in peptide synthesis and medicinal chemistry, ensuring high enantiomeric purity is critical to guarantee the desired biological activity and safety profile of the final product. This guide provides a comprehensive comparison of the most effective analytical methods for validating the stereochemical purity of this compound, supported by experimental protocols and data.
Comparison of Analytical Methodologies
The three primary techniques for determining the enantiomeric excess (e.e.) of (S)-Methyl 2-Boc-amino-3-iodopropionate are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each method offers distinct advantages and limitations in terms of sensitivity, sample requirement, and the nature of the information provided.
Feature
Chiral HPLC
NMR Spectroscopy
Polarimetry
Principle
Differential interaction of enantiomers with a chiral stationary phase, leading to separation.
In the presence of a chiral solvating or shift reagent, enantiomers exhibit distinct NMR signals.
Measurement of the rotation of plane-polarized light by a chiral molecule in solution.
Primary Output
Chromatogram with separated peaks for each enantiomer.
¹H or ¹⁹F NMR spectrum showing separate signals for each enantiomer.
A single value of observed optical rotation.
Quantitative Data
Enantiomeric excess (% e.e.) calculated from peak areas.
Enantiomeric excess (% e.e.) calculated from the integration of signals.
Specific rotation [α], which can be compared to a known standard to estimate purity.
Sensitivity
High (can often detect <0.1% of the minor enantiomer).
Moderate to high, depending on the reagent and magnetic field strength.
Low; not suitable for detecting trace enantiomeric impurities.
Sample Requirement
Low (microgram to milligram).
Moderate (milligram range).
High (milligram to gram range).
Development Effort
Moderate; requires screening of columns and mobile phases.
Moderate; requires selection of an appropriate chiral auxiliary.
Low; requires a pure standard for comparison.
Confirmation
Provides direct visual evidence of separation.
Provides structural information in addition to purity.
Indirect measurement; susceptible to impurities that are also chiral.
Chiral HPLC is a robust and widely used technique for the direct separation and quantification of enantiomers.[1] The method relies on a chiral stationary phase (CSP) that interacts differently with the (S) and (R)-enantiomers, leading to different retention times.
Instrumentation:
HPLC system with a UV detector
Chiral column (e.g., CHIRALPAK® IC or CHIROBIOTIC® T)
Chromatographic Conditions (Illustrative):
Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)
Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection Wavelength: 210 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. A racemic standard of Methyl 2-Boc-amino-3-iodopropionate should be prepared and injected to determine the retention times of the (S) and (R)-enantiomers.
Data Analysis:
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula:
% e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy can be used to determine enantiomeric purity by adding a chiral solvating agent (CSA) to the sample. The CSA forms transient diastereomeric complexes with the enantiomers, which have different NMR spectra.[2]
Dissolve approximately 5-10 mg of (S)-Methyl 2-Boc-amino-3-iodopropionate in 0.6 mL of CDCl₃ in an NMR tube.
Acquire a standard ¹H NMR spectrum.
Add 1.0 to 1.5 equivalents of the chiral solvating agent to the NMR tube.
Gently mix the solution and acquire another ¹H NMR spectrum.
Data Analysis:
In the presence of the CSA, specific proton signals of the (S) and (R)-enantiomers will be resolved into two separate peaks. The α-proton or the methyl ester protons are often good candidates for observation. The enantiomeric excess is determined by integrating these separated signals.
% e.e. = [(Integral of Major Signal - Integral of Minor Signal) / (Integral of Major Signal + Integral of Minor Signal)] x 100
Polarimetry
Polarimetry measures the rotation of plane-polarized light caused by a chiral compound in solution. The measured rotation is proportional to the concentration of the sample and the excess of one enantiomer over the other.
Instrumentation:
Polarimeter
Sodium D-line lamp (589 nm)
Polarimeter cell (e.g., 1 dm length)
Sample Preparation:
Accurately weigh a sample of (S)-Methyl 2-Boc-amino-3-iodopropionate (e.g., 100 mg).
Dissolve the sample in a known volume of a suitable solvent (e.g., 10 mL of ethanol).
Ensure the solution is free of bubbles before placing it in the polarimeter cell.
Measurement:
Calibrate the polarimeter with the pure solvent.
Measure the observed rotation (α) of the sample solution at a constant temperature (e.g., 20 °C).
Data Analysis:
The specific rotation [α] is calculated as follows:
[α] = α / (c x l)
Where:
α = observed rotation in degrees
c = concentration in g/mL
l = path length in decimeters (dm)
The enantiomeric excess can be estimated by comparing the measured specific rotation to the specific rotation of the pure enantiomer (if known).
% e.e. = ([α]measured / [α]pure enantiomer) x 100
Visualizing the Workflows
The following diagrams illustrate the logical flow of each experimental procedure for determining stereochemical purity.
Caption: Chiral HPLC workflow for enantiomeric purity.
Caption: NMR workflow with a chiral solvating agent.
Caption: Polarimetry workflow for optical purity.
Conclusion
For the rigorous validation of the stereochemical purity of (S)-Methyl 2-Boc-amino-3-iodopropionate, Chiral HPLC stands out as the most reliable and sensitive method, providing direct and quantifiable evidence of enantiomeric composition. NMR spectroscopy with a chiral solvating agent offers a powerful alternative that also yields valuable structural information. While polarimetry is a simpler and faster technique, its lower sensitivity makes it more suitable for a preliminary assessment of optical activity rather than for precise quantification of high enantiomeric purities. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the desired level of accuracy. For applications in drug development, the use of a high-resolution method like Chiral HPLC is strongly recommended.
A Comparative Guide to the Synthesis of N-Boc Amino Acid Methyl Esters
The protection of amino acids is a fundamental strategy in peptide synthesis and the development of peptidomimetics. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality o...
Author: BenchChem Technical Support Team. Date: December 2025
The protection of amino acids is a fundamental strategy in peptide synthesis and the development of peptidomimetics. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality of amino acids due to its stability under various conditions and its facile removal under acidic conditions. The corresponding methyl esters of N-Boc amino acids are crucial building blocks in these synthetic endeavors. This guide provides a comparative overview of common and efficient methods for the synthesis of N-Boc amino acid methyl esters, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of Synthetic Methodologies
Several synthetic routes to N-Boc amino acid methyl esters have been established, primarily falling into two main strategies: the direct esterification of an N-Boc protected amino acid, or the N-protection of a pre-formed amino acid methyl ester. The choice of method often depends on the starting material availability, desired scale, and the specific amino acid side chain. Below is a summary of common methods with their respective advantages and typical performance metrics.
Below are detailed experimental protocols for two of the most common and reliable methods for preparing N-Boc amino acid methyl esters.
Method 1: Boc Protection of Amino Acid Methyl Ester Hydrochloride
This method is highly efficient and proceeds with high yields, starting from the readily available amino acid methyl ester hydrochloride.
Procedure:
Suspend the amino acid methyl ester hydrochloride (1.0 eq.) in a mixture of dichloromethane (DCM) and water.
To the stirred suspension, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq.).
Cool the reaction mixture in an ice bath.
Slowly add triethylamine (TEA) (2.0-2.2 eq.) dropwise to the reaction mixture, ensuring the temperature is maintained at or below room temperature.[1]
Allow the reaction to stir at room temperature until completion (monitoring by TLC is recommended).
Separate the organic layer.
Wash the organic layer sequentially with water until the aqueous layer is neutral, and then with brine.[1]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc amino acid methyl ester.
Method 2: Esterification of N-Boc Amino Acid using SOCl₂/MeOH (Two-Step)
This procedure first prepares the amino acid methyl ester hydrochloride from the free amino acid, which is then Boc-protected in a subsequent step.
Step A: Synthesis of α-Amino Acid Methyl Ester Hydrochloride [2]
To a solution of the α-amino acid (1.0 eq.) in methanol, add thionyl chloride (3.0 eq.) dropwise at 0 °C.
After the addition is complete, heat the mixture to reflux and stir for 2 hours.
Cool the solution to room temperature and remove the volatiles under reduced pressure to obtain the α-amino acid methyl ester hydrochloride. This is typically used directly in the next step without further purification.
Step B: Synthesis of N-Boc-α-Amino Acid Methyl Ester [2]
Dissolve the α-amino acid methyl ester hydrochloride (1.0 eq.) obtained in Step A in a 1:1 mixture of tetrahydrofuran (THF) and water.
Add sodium bicarbonate (NaHCO₃) (3.0 eq.) and di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) to the solution at 0 °C.
Stir the mixture at room temperature for 10 hours.
Remove the volatile organic solvents under reduced pressure.
Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 times).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Boc-α-amino acid methyl ester.
Synthesis Workflow
The following diagram illustrates the two primary synthetic pathways for obtaining N-Boc amino acid methyl esters.
Caption: Two main synthetic routes to N-Boc amino acid methyl esters.
Proper Disposal of (S)-Methyl 2-Boc-amino-3-iodopropionate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for maintaining a safe and compliant laboratory environment. This document provides essentia...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for maintaining a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of (S)-Methyl 2-Boc-amino-3-iodopropionate (CAS No. 170848-34-7), a halogenated amino acid derivative.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the substance-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office.[1] (S)-Methyl 2-Boc-amino-3-iodopropionate is classified with specific hazards that require careful handling to mitigate risk.[2]
Key Hazards:
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2][3]
Engineering Controls:
Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[1][2]
Operational Plan for Waste Management and Disposal
The primary disposal route for (S)-Methyl 2-Boc-amino-3-iodopropionate is through a licensed chemical waste disposal service, coordinated by your institution's EHS office. As a halogenated organic compound, it requires specific segregation and handling.[6][7]
Step-by-Step Disposal Protocol:
Waste Characterization: Identify the waste as a halogenated organic solid . Do not mix it with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[6][7]
Waste Segregation and Collection:
Collect waste (S)-Methyl 2-Boc-amino-3-iodopropionate, including any contaminated materials like gloves or weighing paper, in a designated, compatible, and sealable waste container.[7][8]
The container must be in good condition and have a threaded, tightly sealing cap.[8]
Keep the container closed at all times except when actively adding waste.[6][8]
Labeling:
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[6][8]
Clearly write the full chemical name: "(S)-Methyl 2-Boc-amino-3-iodopropionate" and any other constituents of the waste stream with their approximate percentages. Do not use abbreviations.[8][9]
Ensure all applicable hazards (e.g., "Toxic," "Irritant") are clearly identified on the label.[6]
Storage:
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]
The storage area should be cool, dry, and well-ventilated.[6]
Ensure the container is stored in secondary containment to prevent spills.[6]
Arranging Disposal:
Once the container is three-quarters full, or as per your institution's guidelines, request a waste collection from your EHS office or designated hazardous waste contractor.[6]
Follow your institution's specific procedures for waste pickup requests.
Spill and Leak Procedures:
In the event of a spill, take the following immediate actions:
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure it is well-ventilated.[5]
Containment: For a small spill, gently cover the solid material with an inert absorbent like sand or vermiculite to avoid creating dust.[1][6]
Cleanup: Carefully sweep or scoop the absorbed material into your designated halogenated waste container.[1]
Decontamination: Clean the spill area as appropriate.
Reporting: Report the spill to your laboratory supervisor and EHS office. For large spills, evacuate the area and contact emergency personnel immediately.[8]
Data Summary
The following table summarizes key quantitative and qualitative data for (S)-Methyl 2-Boc-amino-3-iodopropionate.
Personal protective equipment for handling (S)-Methyl 2-Boc-amino-3-iodopropionate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-Methyl 2-Boc-amino-3-iodopropionate (CAS No: 170848-34-7). Adherenc...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-Methyl 2-Boc-amino-3-iodopropionate (CAS No: 170848-34-7). Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical.
(S)-Methyl 2-Boc-amino-3-iodopropionate is classified as a hazardous substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [1][2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.
PPE Category
Item
Specification
Eye/Face Protection
Safety Goggles
Must feature side-shields to provide comprehensive protection.[1]
Skin Protection
Protective Gloves
Impervious gloves should be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]
Protective Clothing
An impervious lab coat or other protective clothing is necessary to prevent skin exposure.[1]
Respiratory Protection
Suitable Respirator
Use in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, a suitable respirator should be worn.[1]
Hazard Mitigation and Engineering Controls
To minimize exposure risk, the following engineering controls and safety measures should be in place:
Control Type
Requirement
Engineering Controls
Work should be conducted in a well-ventilated area with appropriate exhaust.[1]
An accessible safety shower and eye wash station must be available.[1]
Safe Handling
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
For long-term storage, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3]
Disposal:
Dispose of the contents and container in accordance with all local, state, and federal regulations.[1] Do not allow the product to enter drains, water courses, or the soil.[1]